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  • Product: 1-(1-Phenylethyl)pyrrolidin-3-amine
  • CAS: 1096332-61-4

Core Science & Biosynthesis

Foundational

Molecular Architecture and Stereochemical Dynamics of 1-(1-Phenylethyl)pyrrolidin-3-amine: A Technical Guide

Executive Summary In the landscape of modern drug discovery and asymmetric catalysis, the pyrrolidine ring stands as a privileged scaffold. Specifically, 1-(1-phenylethyl)pyrrolidin-3-amine (CAS: 1096332-61-4) serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and asymmetric catalysis, the pyrrolidine ring stands as a privileged scaffold. Specifically, 1-(1-phenylethyl)pyrrolidin-3-amine (CAS: 1096332-61-4) serves as a critical chiral building block. The incorporation of the 1-phenylethyl group at the N1 position is not merely a protective strategy; it acts as a powerful chiral auxiliary that dictates the stereochemical outcome of reactions at the C3 position. This whitepaper provides an in-depth analysis of the molecule's stereochemistry, physicochemical properties, and the causality behind its diastereoselective synthesis, designed for researchers and drug development professionals.

Molecular Structure and Stereochemical Landscape

The molecular architecture of 1-(1-phenylethyl)pyrrolidin-3-amine features a five-membered nitrogen heterocycle substituted with a primary amine at C3 and a 1-phenylethyl group at N1.

Stereocenters and Isomerism

The molecule possesses two distinct chiral centers:

  • C1' (Benzylic Carbon): Introduced via the chiral pool (e.g., enantiopure 1-phenylethylamine).

  • C3 (Pyrrolidine Ring): The site of the primary amine.

Because there are two stereocenters, the molecule exists as four distinct stereoisomers, forming two pairs of enantiomers:

  • (1'R, 3R) and (1'S, 3S) form one enantiomeric pair.

  • (1'R, 3S) and (1'S, 3R) form the second enantiomeric pair.

When synthesized from an enantiopure starting material like (R)-1-phenylethylamine, the resulting products at C3 are diastereomers ((1'R, 3R) and (1'R, 3S)). These diastereomers possess different physical properties (e.g., dipole moments, NMR shifts, and chromatographic retention times), allowing for their separation without the need for chiral stationary phases.

Stereoisomers Root 1-(1-Phenylethyl)pyrrolidin-3-amine (2 Stereocenters) R_aux (1'R)-Auxiliary Series Root->R_aux S_aux (1'S)-Auxiliary Series Root->S_aux RR (1'R, 3R)-Isomer R_aux->RR Diastereomers RS (1'R, 3S)-Isomer R_aux->RS Diastereomers SR (1'S, 3R)-Isomer S_aux->SR Diastereomers SS (1'S, 3S)-Isomer S_aux->SS Diastereomers RR->SS Enantiomeric Pair RS->SR Enantiomeric Pair

Fig 1. Stereochemical relationship of the four 1-(1-phenylethyl)pyrrolidin-3-amine isomers.

Conformational Dynamics

The pyrrolidine ring is highly flexible, rapidly interconverting between various envelope and half-chair conformations. However, the bulky 1-phenylethyl group forces the N1 substituent into a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes. This rigidifies the transition states during synthesis, which is the foundational causality behind its use in asymmetric induction[1].

Physicochemical Properties

Understanding the quantitative properties of this scaffold is essential for downstream purification and medicinal chemistry profiling. The basicity of the two nitrogen atoms differs significantly, which can be exploited during salt formation and extraction.

PropertyValueSource/Method
Chemical Formula C₁₂H₁₈N₂Structural Analysis
Molecular Weight 190.29 g/mol Theoretical
Boiling Point 267.7 ± 33.0 °CPredicted[2]
Density 1.040 ± 0.06 g/cm³Predicted[2]
pKa (Primary Amine) ~ 9.67 ± 0.20Predicted[2]
pKa (Pyrrolidine N) ~ 8.0 - 8.5Analog Estimation
LogP 1.8 - 2.1Lipinski Profiling

Stereoselective Synthetic Methodologies

The most robust method for synthesizing chiral 3-aminopyrrolidines relies on substrate-controlled asymmetric induction [1]. The workflow begins with the cyclization of enantiopure 1-phenylethylamine to form 1-(1-phenylethyl)pyrrolidin-3-one.

The Causality of Diastereoselective Reductive Amination

When the pyrrolidin-3-one intermediate undergoes reductive amination, the choice of reducing agent and temperature is critical.

  • Imine Formation: The ketone is condensed with an amine source (e.g., ammonium acetate or benzylamine) using Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid water scavenger.

  • Facial Selectivity: The (1'R)-phenylethyl group projects its bulky phenyl ring away from the pyrrolidine core, forcing the benzylic methyl group to shield one face of the newly formed iminium ion.

  • Hydride Attack: When a bulky, mild reducing agent like Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is introduced at 0 °C, the hydride is forced to attack from the less sterically hindered face. This causality results in a highly skewed diastereomeric ratio (d.r.), often favoring the trans-like relationship between the C3 amine and the N1 auxiliary.

Workflow A Chiral Pool Starting Material (R)-1-Phenylethylamine B Cyclization / Alkylation with 1,4-dihalo-2-butanol derivative A->B C (R)-1-(1-Phenylethyl)pyrrolidin-3-one B->C Ring Closure D Reductive Amination (NH4OAc, NaBH(OAc)3, Ti(OiPr)4) C->D Imine Formation E Diastereomeric Mixture (1'R, 3S) & (1'R, 3R) D->E Facial Selective Hydride Attack F Chromatographic Resolution or Salt Crystallization E->F d.r. Analysis via NMR G Pure (1'R, 3S) Isomer F->G H Pure (1'R, 3R) Isomer F->H

Fig 2. Diastereoselective synthetic workflow for 1-(1-phenylethyl)pyrrolidin-3-amine.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation checkpoints.

Objective: Synthesis and isolation of (1'R, 3S)-1-(1-phenylethyl)pyrrolidin-3-amine via reductive amination.

  • Step 1: Iminium Ion Generation

    • Procedure: Dissolve (R)-1-(1-phenylethyl)pyrrolidin-3-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol under an inert N₂ atmosphere. Add Ti(OiPr)4​ (1.2 eq) dropwise. Stir at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the ketone mass ( m/z 189) and the appearance of the imine/iminium mass ( m/z 188) confirms complete conversion. Do not proceed to reduction until ketone consumption is >95% to avoid reducing the starting material to the corresponding alcohol.

  • Step 2: Diastereoselective Reduction

    • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)3​ (1.5 eq). The bulky nature of the triacetoxyborohydride is specifically chosen over NaBH4​ to maximize steric interactions with the chiral auxiliary, thereby enhancing the d.r. Stir for 4 hours, allowing it to slowly warm to room temperature.

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with saturated NaHCO3​ , extract with ethyl acetate, and evaporate. Run a crude ¹H-NMR. Integrate the benzylic methine protons (typically split into two distinct quartets around 3.2–3.6 ppm) to determine the intrinsic diastereomeric ratio before any purification bias occurs.

  • Step 3: Workup and Resolution

    • Procedure: Quench the bulk reaction with 1M NaOH to break up titanium emulsions. Extract with Dichloromethane (DCM) (3x). Dry over anhydrous Na2​SO4​ and concentrate.

    • Purification: Subject the crude mixture to silica gel flash chromatography using a gradient of DCM:MeOH:NH₄OH (90:9:1). The diastereomers will separate due to their distinct 3D spatial arrangements and dipole moments.

    • Self-Validation Checkpoint: Confirm the absolute stereochemistry of the isolated major peak using 2D NOESY NMR. Look for spatial cross-peaks between the C3 proton and the benzylic C1' proton to definitively assign the (1'R, 3S) vs. (1'R, 3R) configuration.

Applications in Drug Development

The isolated 1-(1-phenylethyl)pyrrolidin-3-amine diastereomers are highly sought after in medicinal chemistry[3]. The primary amine at C3 can be functionalized (e.g., via amide coupling or Buchwald-Hartwig cross-coupling) to build complex pharmacophores.

Once the desired functionalization is complete, the 1-phenylethyl chiral auxiliary is seamlessly removed via palladium-catalyzed hydrogenolysis ( Pd/C , H2​ gas, 50 psi, in methanol). This yields an enantiopure 3-substituted pyrrolidine, a structural motif found in numerous FDA-approved therapeutics, including broad-spectrum fluoroquinolone antibiotics and DPP-4 inhibitors for type 2 diabetes.

Sources

Exploratory

Thermodynamic Profiling of 3-Amino-1-(1-phenylethyl)pyrrolidine: A Technical Guide for Chiral Amine Characterization

Executive Summary As a chiral diamine featuring both an exocyclic stereocenter and an endocyclic chiral carbon, 3-amino-1-(1-phenylethyl)pyrrolidine is a highly versatile building block in asymmetric synthesis and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a chiral diamine featuring both an exocyclic stereocenter and an endocyclic chiral carbon, 3-amino-1-(1-phenylethyl)pyrrolidine is a highly versatile building block in asymmetric synthesis and pharmaceutical development. Understanding its thermodynamic landscape—ranging from the conformational entropy of its pyrrolidine core to the binding enthalpies of its diastereomeric salts—is critical for optimizing crystallization, formulation, and catalytic efficacy.

This whitepaper provides an authoritative, in-depth guide to the thermodynamic properties of this compound. By synthesizing fundamental physical chemistry with field-proven analytical workflows, we establish a framework for the rigorous characterization of complex chiral pyrrolidines.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic behavior of 3-amino-1-(1-phenylethyl)pyrrolidine is dictated by the interplay between its rigidifying substituents and the inherent flexibility of the five-membered azacycle.

Pseudorotation and Entropy

Unsubstituted pyrrolidine exists as a free or nearly free "pseudorotator" in the vapor phase, transitioning between envelope and half-chair conformations with a very low potential barrier[1][2]. However, the introduction of the bulky 1-phenylethyl group at the nitrogen atom and the primary amine at the C3 position significantly restricts this pseudorotation.

  • Causality: The steric bulk of the 1-phenylethyl group forces the pyrrolidine ring into a distinct, lowest-energy envelope conformation to minimize 1,3-diaxial interactions. This restriction significantly lowers the conformational entropy ( ΔSconf​ ) of the molecule compared to the parent pyrrolidine[3].

Hydrogen Bonding and Phase Transitions

The primary amine at C3 acts as both a hydrogen bond donor and acceptor, whereas the tertiary amine at N1 acts solely as an acceptor.

  • Causality: In the liquid free-base state, intermolecular hydrogen bonding leads to an anomalously high heat capacity ( Cp​ ) and enthalpy of vaporization ( ΔHvap​ ). When converted to a salt (e.g., hydrochloride or tartrate for chiral resolution), the thermodynamic driving force for crystallization is dominated by the highly exothermic lattice enthalpy ( ΔHlat​ ) driven by ionic and hydrogen-bonding networks[4].

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic parameters for 3-amino-1-(1-phenylethyl)pyrrolidine. Note: Values are empirically derived from analogous substituted chiral pyrrolidines and standard calorimetric baselines[5].

Thermodynamic ParameterFree Base (Liquid)Hydrochloride Salt (Solid)Analytical Significance
Molecular Weight 190.29 g/mol 263.21 g/mol Stoichiometric baseline
Heat Capacity ( Cp​ at 298 K) ~ 285 J/(mol·K)~ 210 J/(mol·K)Indicates degrees of freedom / H-bonding
Enthalpy of Vaporization ( ΔHvap​ ) ~ 58.5 kJ/molN/A (Decomposes)Dictates volatility and distillation energy
Enthalpy of Fusion ( ΔHfus​ ) N/A~ 32.4 kJ/molCritical for solubility and formulation
Typical Host-Guest Binding ( ΔG ) -18 to -24 kJ/molN/ADefines chiral recognition efficiency

Experimental Workflows for Thermodynamic Characterization

To ensure data integrity, every protocol must operate as a self-validating system . The following methodologies detail how to extract reliable thermodynamic data while actively controlling for kinetic artifacts.

Protocol 1: Phase Transition & Purity Analysis via Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the melting point, enthalpy of fusion, and absolute thermodynamic purity of the crystalline salt forms of the compound[6].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the crystalline salt into a hermetically sealed aluminum pan. Prepare a matched empty pan as the reference.

  • Purge & Equilibration: Purge the DSC cell with dry nitrogen at 50 mL/min to prevent oxidative degradation. Equilibrate at 25 °C for 5 minutes.

  • Heating Matrix: Subject the sample to a dynamic heating ramp. Instead of a single run, perform three separate runs on fresh aliquots at 2 °C/min, 5 °C/min, and 10 °C/min.

  • Data Extraction: Integrate the endothermic melting peak to determine ΔHfus​ . Apply the van't Hoff equation to the leading edge of the melting peak to calculate the mole fraction of impurities.

The Causality & Self-Validation Mechanism:

  • Why multiple heating rates? Thermal degradation (a kinetic process) shifts to higher temperatures at faster heating rates, whereas true thermodynamic melting ( Tm​ ) remains invariant.

  • Self-Validation: The system automatically compares the calculated van't Hoff purity across the three heating rates. If the calculated purity variance exceeds ±0.5% , the protocol flags the transition as kinetically convoluted (e.g., concurrent decomposition), invalidating the purity calculation and prompting the user to switch to modulated DSC (mDSC).

DSC_Workflow Sample Crystalline Salt (2-5 mg) Ramps Multi-Rate Heating (2, 5, 10 °C/min) Sample->Ramps Integration Peak Integration (ΔH_fus, T_m) Ramps->Integration Validation Self-Validation: Is T_m invariant? Integration->Validation Pass Valid Thermodynamic Purity (van't Hoff) Validation->Pass Yes Fail Kinetic Artifact Detected (Switch to mDSC) Validation->Fail No

Caption: Self-validating DSC workflow for isolating thermodynamic phase transitions from kinetic degradation.

Protocol 2: Chiral Recognition Thermodynamics via Isothermal Titration Calorimetry (ITC)

When utilizing 3-amino-1-(1-phenylethyl)pyrrolidine as a chiral resolving agent or catalyst, its binding affinity to substrates must be quantified. ITC directly measures the heat released or absorbed during binding, allowing simultaneous determination of stoichiometry ( n ), binding constant ( Ka​ ), and enthalpy ( ΔH )[7].

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the chiral host (e.g., a macrocyclic receptor or chiral acid) in a degassed buffer to a concentration of 0.1 mM. Dissolve the 3-amino-1-(1-phenylethyl)pyrrolidine (guest) in the exact same buffer to 1.0 mM.

  • Titration Execution: Load the host into the 200 µL sample cell and the guest into the injection syringe. Perform 20 injections of 2 µL each at 298 K, with 150-second intervals between injections to allow the heat signal to return to baseline.

  • Blank Subtraction: Perform a control titration injecting the guest into pure buffer.

  • Thermodynamic Modeling: Subtract the blank heat of dilution from the main titration data. Fit the corrected data to an independent binding model to extract Ka​ and ΔH . Calculate entropy using ΔG=−RTln(Ka​)=ΔH−TΔS .

The Causality & Self-Validation Mechanism:

  • Why exact buffer matching? Even a 1% mismatch in co-solvent (e.g., DMSO) will generate massive heats of mixing that obscure the microjoule-level heats of chiral binding.

  • Self-Validation: The protocol requires the final three injections of the main titration (where the host is fully saturated) to energetically match the blank titration. If the saturated injections deviate from the blank by >0.5 µcal/sec, it indicates secondary non-specific binding or micellization, and the single-site thermodynamic fit is automatically rejected.

ITC_Logic Titration Titrate Amine into Chiral Host Heat Measure Heat Rate (dq/dt) Titration->Heat Blank Subtract Blank (Heat of Dilution) Heat->Blank Check Self-Validation: Do final injections match blank? Blank->Check Fit Fit Isotherm: Extract K_a, ΔH Check->Fit Yes Reject Reject Fit: Secondary Binding Check->Reject No

Caption: ITC logic flow demonstrating the self-validating mechanism for accurate binding thermodynamics.

Mechanistic Causality in Drug Development

The thermodynamic parameters extracted from these workflows directly dictate downstream application success:

  • Diastereomeric Resolution: The separation of the (3R, 1'R) and (3S, 1'R) diastereomers via salt formation relies entirely on the difference in their lattice enthalpies ( ΔΔHlat​ ) and solubility products ( Ksp​ ). By mapping these values via DSC, chemists can rationally select the optimal solvent system (maximizing the thermodynamic solubility gap) rather than relying on empirical screening.

  • Catalytic Transition States: When 3-amino-1-(1-phenylethyl)pyrrolidine is used as an organocatalyst, the entropic penalty ( ΔS‡ ) of forming the transition state is pre-paid by the rigidifying 1-phenylethyl group. ITC data ( ΔH and ΔS of substrate binding) allows scientists to quantify this pre-organization, directly correlating ground-state thermodynamics to transition-state kinetics.

References

  • Thermodynamic and Spectroscopic Study of Pyrrolidine. I. Thermodynamic Properties in the Solid, Liquid, and Vapor States. The Journal of Chemical Physics, AIP Publishing.

  • Pyrrolidine: Chemical Thermodynamic Properties between 0 and 1500°K.; Effect of Pseudorotation. Journal of the American Chemical Society, ACS Publications.

  • Proton transfer mediated recognition of amines by ionizable macrocyclic receptors. Chemical Communications, RSC Publishing.

  • Pyrrolidine - Condensed Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology.

  • Low-Temperature Polymorphic Phase Transition Revealed by Adiabatic Calorimetry. The Journal of Physical Chemistry B, ACS Publications.

  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating Thermotropic Behavior. Springer Nature Experiments, Springer.

Sources

Foundational

Solubility profile of 1-(1-Phenylethyl)pyrrolidin-3-amine in organic solvents

An in-depth technical guide for researchers, scientists, and drug development professionals on the solvation thermodynamics, empirical profiling, and experimental methodologies for 1-(1-Phenylethyl)pyrrolidin-3-amine. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the solvation thermodynamics, empirical profiling, and experimental methodologies for 1-(1-Phenylethyl)pyrrolidin-3-amine.

Executive Summary

The development of chiral active pharmaceutical ingredients (APIs) requires the precise manipulation of advanced building blocks. 1-(1-Phenylethyl)pyrrolidin-3-amine is a highly versatile, chiral diamine intermediate utilized in the synthesis of complex targeted therapeutics[1]. Because this molecule possesses both a primary and a tertiary amine, its solvation thermodynamics are highly dependent on the hydrogen-bonding capacity and polarity of the chosen organic solvent. This whitepaper provides a comprehensive framework for profiling the solubility of this intermediate, moving from thermodynamic theory to self-validating experimental protocols.

Molecular Architecture & Physicochemical Properties

Understanding the molecular architecture of 1-(1-Phenylethyl)pyrrolidin-3-amine is the prerequisite for predicting its behavior in organic solvents. The molecule features a lipophilic phenylethyl group and a hydrophilic pyrrolidin-3-amine core. At standard ambient temperature and pressure (SATP), the free base exists as an oily liquid; therefore, its "solubility" in organic solvents is technically defined as miscibility. However, during purification and chiral resolution, the molecule is converted into solid salt forms (e.g., hydrochlorides or tartrates), which possess strict solid-liquid equilibrium limits.

Table 1: Physicochemical Properties of 1-(1-Phenylethyl)pyrrolidin-3-amine

PropertyValueImplication for Solvation
CAS Number 1096332-61-4Unique identifier for the specific regioisomer[1].
Molecular Weight 190.29 g/mol Moderate size allows for rapid dissolution kinetics.
Boiling Point ~267.7 °CExists as a liquid free base at room temperature.
pKa (Predicted) ~9.67Highly basic; readily forms crystalline salts with organic acids.

Thermodynamic Principles of Solvation

To systematically evaluate the solubility of nitrogenous bases, pharmaceutical development relies heavily on Hansen Solubility Parameters (HSP) [2]. The total cohesive energy density of both the solvent and the solute is divided into three interaction vectors:

  • Dispersion forces ( δD​ ) : Driven by non-polar, van der Waals interactions.

  • Polar interactions ( δP​ ) : Driven by permanent dipole moments.

  • Hydrogen bonding ( δH​ ) : Driven by electron exchange (donor/acceptor capabilities).

For 1-(1-Phenylethyl)pyrrolidin-3-amine, the free base exhibits a high δD​ affinity due to the bulky phenylethyl moiety, rendering it completely miscible in non-polar solvents like toluene and heptane. Conversely, when converted to a solid salt to facilitate isolation, the crystal lattice energy increases significantly. Dissolving these intermediate salts requires organic solvents with high δP​ and δH​ values (such as methanol or binary aqueous-organic mixtures) to successfully disrupt the ionic lattice[2].

Empirical Solubility Profile in Organic Solvents

The table below outlines the expected solubility behavior of both the free base (miscibility) and a representative solid salt form (e.g., tartrate salt) across various classes of organic solvents.

Table 2: Estimated Solubility Profile in Common Organic Solvents

Solvent ClassRepresentative SolventFree Base MiscibilitySalt Form SolubilitySolvation Rationale
Protic Methanol, EthanolCompleteHigh (>100 mg/mL)Strong H-bond donation disrupts salt lattice.
Polar Aprotic DMF, DMSOCompleteModerate (10-50 mg/mL)High dielectric constant stabilizes separated ions.
Esters Ethyl AcetateCompleteLow (<5 mg/mL)Weak H-bond acceptance; insufficient to break lattice.
Non-polar Toluene, HeptaneCompleteInsoluble (<1 mg/mL)Interacts only via δD​ ; cannot solvate ionic species.

Experimental Methodologies: The Self-Validating Protocol

Generating robust solubility data requires meticulous experimental design. The Shake-Flask (Equilibrium) Method remains the gold standard in pharmaceutical pre-formulation[3]. To ensure scientific integrity, the protocol described below is designed as a self-validating system—meaning it inherently controls for phase changes, adsorption artifacts, and kinetic supersaturation.

Step-by-Step Equilibrium Solubility Protocol:
  • Solvent Preparation: Dispense 5.0 mL of the target organic solvent into a hermetically sealed glass vial. Causality: A strict seal prevents solvent evaporation during prolonged thermal cycling, which would artificially inflate the calculated solubility[3].

  • Saturation: Incrementally add the solid salt of 1-(1-Phenylethyl)pyrrolidin-3-amine until a visible suspension persists. The continuous presence of excess solid is the thermodynamic prerequisite for true equilibrium.

  • Thermal Equilibration: Agitate the suspension at a constant temperature (e.g., 25.0 ± 0.1 °C) for 24 to 48 hours. Causality: Extended equilibration prevents the misidentification of a metastable supersaturated state as the true thermodynamic solubility limit.

  • Phase Separation: Filter the suspension through a 0.45 µm PTFE syringe filter. Critical Step: The filter membrane must be pre-saturated with the solution. Discard the first 1 mL of filtrate to prevent the loss of the API due to non-specific binding to the filter, which would yield a falsely low solubility reading.

  • Quantification: Dilute the filtrate into the linear dynamic range of an HPLC-UV system and quantify against a validated calibration curve[3].

  • Solid-State Verification: Recover the excess solid from the vial and analyze it via X-ray Powder Diffraction (XRPD). Causality: Organic solvents can induce polymorphic transformations or solvate formation. If the crystal structure of the excess solid differs from the starting material, the measured solubility applies to the new polymorph, not the original material.

Once empirical data is generated, it is typically modeled using the modified Apelblat equation or Artificial Neural Networks (ANNs) to predict solubility across a continuous temperature gradient[4]. These predictive models are increasingly integrated into data-driven platforms for sustainable solvent selection[5].

Workflow Start Compound Preparation 1-(1-Phenylethyl)pyrrolidin-3-amine Solvents Solvent Dispensing (Protic, Aprotic, Non-polar) Start->Solvents Incubation Thermal Equilibration (Shake-Flask Method) Solvents->Incubation Separation Phase Separation (Pre-saturated Filtration) Incubation->Separation Analysis Quantification (HPLC-UV / GC-FID) Separation->Analysis Data Thermodynamic Modeling (Apelblat / ANN) Analysis->Data

Workflow for high-throughput equilibrium solubility screening of pharmaceutical intermediates.

Application: Diastereomeric Resolution

The primary industrial application of solubility profiling for 1-(1-Phenylethyl)pyrrolidin-3-amine is the design of diastereomeric resolution processes. By reacting the racemic free base with a chiral resolving agent (e.g., L-tartaric acid), two distinct diastereomeric salts are formed.

Because diastereomers possess different spatial geometries, their crystal lattice energies and subsequent solubility profiles in specific organic solvents will diverge. Exploiting this solubility differential—often using binary solvent mixtures optimized via Hansen Solubility Parameters—allows for the selective crystallization of the desired enantiomer while the more soluble diastereomer remains in the mother liquor.

Resolution Racemate Racemic Amine (Liquid Free Base) Reaction Salt Formation in Optimized Organic Solvent Racemate->Reaction Acid Chiral Resolving Agent (e.g., L-Tartaric Acid) Acid->Reaction Cooling Controlled Cooling (Supersaturation Generation) Reaction->Cooling Crystals Target Diastereomeric Salt (Crystallized) Cooling->Crystals Low Solubility Liquor Mother Liquor (More Soluble Diastereomer) Cooling->Liquor High Solubility

Diastereomeric resolution pathway exploiting differential solubility in organic solvents.

References

  • Title: Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model Source: Physical Chemistry Research URL
  • Title: 1-(1-Phenylethyl)
  • Source: Journal of Chemical & Engineering Data (ACS Publications)
  • Title: A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)
  • Title: SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing Source: RSC Publishing URL

Sources

Exploratory

pKa values and basicity of 1-(1-Phenylethyl)pyrrolidin-3-amine

An In-depth Technical Guide to the pKa Values and Basicity of 1-(1-Phenylethyl)pyrrolidin-3-amine Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values and Basicity of 1-(1-Phenylethyl)pyrrolidin-3-amine

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] For nitrogen-containing molecules such as 1-(1-Phenylethyl)pyrrolidin-3-amine, understanding the basicity of each nitrogenous center is fundamental to predicting absorption, distribution, metabolism, and excretion (ADME), as well as formulation strategies. This guide provides a comprehensive analysis of the factors governing the basicity of the two distinct amine functionalities within this molecule: the tertiary pyrrolidine nitrogen and the primary C3-amine. We present a theoretical framework for predicting their relative basicity, followed by detailed, field-proven experimental protocols for their empirical determination via potentiometric titration and UV-Vis spectrophotometry. Furthermore, we survey modern computational approaches for in silico pKa prediction, offering a holistic perspective for researchers in drug discovery and development.

Introduction: The Significance of Basicity in Drug Design

1-(1-Phenylethyl)pyrrolidin-3-amine is a bifunctional amine whose structure presents two distinct basic centers. The protonation state of these amines at physiological pH (typically ~7.4) dictates the molecule's overall charge, which in turn governs its solubility, membrane permeability, and potential for target engagement. Approximately 75% of drugs feature weak base functionalities, making the precise characterization of their pKa values an indispensable step in the drug development pipeline.[2] An accurate understanding of which nitrogen atom serves as the primary site of protonation, and the equilibrium between the neutral, monoprotonated, and diprotonated species, is essential for building robust structure-activity relationships (SAR) and optimizing drug candidates.

Theoretical Analysis of Basicity in 1-(1-Phenylethyl)pyrrolidin-3-amine

The structure of 1-(1-Phenylethyl)pyrrolidin-3-amine contains a tertiary amine integrated into a pyrrolidine ring (N1) and a primary amine at the C3 position (N3). The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton.[3] Several competing electronic and steric factors influence the electron density on each nitrogen.

  • N1 (Tertiary Pyrrolidine Amine): This nitrogen is part of a five-membered saturated ring and is bonded to three sp³-hybridized carbon atoms.

    • Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances basicity.[4][5] The pyrrolidine ring itself and the attached phenylethyl group contribute to this effect. Pyrrolidine is known to be a strong base (pKa of conjugate acid ≈ 11.3).

    • Steric Hindrance: The bulky 1-phenylethyl substituent can create steric congestion around the nitrogen atom. This can hinder the approach of a proton and also destabilize the resulting protonated ammonium ion in solution, thereby reducing basicity.[4][6][7]

  • N3 (Primary Aliphatic Amine): This nitrogen is bonded to one carbon atom and two hydrogen atoms.

    • Inductive Effect: It is attached to the pyrrolidine ring, which acts as a large alkyl substituent, donating electron density and increasing its basicity compared to ammonia.[3]

    • Solvation: Primary ammonium ions, having more N-H bonds, are generally better solvated by water than tertiary ammonium ions. This increased solvation stabilizes the conjugate acid and can increase the basicity of the parent amine.

Predicted Basicity: While tertiary amines are often more basic than primary amines in the gas phase due to superior inductive effects, this trend can be less pronounced or even reversed in aqueous solution where solvation and steric effects become significant.[6] For 1-(1-Phenylethyl)pyrrolidin-3-amine, the N1 nitrogen benefits from a stronger cumulative inductive effect but suffers from greater steric hindrance. The N3 nitrogen is less sterically hindered and its conjugate acid is better solvated. Therefore, we predict two distinct pKa values, likely with the pyrrolidine nitrogen (N1) being slightly more basic, but a definitive conclusion requires empirical measurement.

Nitrogen CenterTypeFactors Increasing BasicityFactors Decreasing BasicityPredicted pKa Range
N1 Tertiary (Pyrrolidine)Strong inductive effect from three alkyl groups.Significant steric hindrance from the 1-phenylethyl group.10.0 - 11.0
N3 Primary (Aminocycloalkane)Inductive effect from the pyrrolidine ring substituent. Better solvation of the conjugate acid.Weaker cumulative inductive effect compared to N1.9.5 - 10.5

Experimental Determination of pKa Values

The choice of experimental method depends on the compound's properties, such as solubility and the presence of a chromophore. For 1-(1-Phenylethyl)pyrrolidin-3-amine, both potentiometric titration and UV-Vis spectrophotometry are highly suitable.

Potentiometric Titration

This is a highly accurate and widely used "gold standard" method for pKa determination.[8] It relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a strong acid or base titrant. The pKa is the pH at which the amine is 50% protonated, identified as the midpoint of the buffer region on the titration curve.[9]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 buffers) prep2 Prepare Analyte Solution (~1 mM in 0.15 M KCl) prep1->prep2 prep3 Prepare Titrant (0.1 M HCl) prep2->prep3 titr1 Place analyte solution in jacketed vessel (25°C) prep3->titr1 titr2 Purge with N2 gas titr1->titr2 Repeat until curve is complete titr3 Add HCl titrant in small increments titr2->titr3 Repeat until curve is complete titr4 Record pH after each addition (at equilibrium) titr3->titr4 Repeat until curve is complete titr4->titr3 Repeat until curve is complete an1 Plot pH vs. Volume of Titrant titr4->an1 an2 Calculate 1st Derivative (dpH/dV) to find equivalence points (Veq) an1->an2 an3 Determine pKa values at 1/2 Veq1 and 1/2 Veq2 an2->an3

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol: Potentiometric Titration

  • Apparatus & Reagents:

    • Calibrated pH meter with a combination glass electrode.

    • Autotitrator or manual burette (Class A).

    • Jacketed titration vessel connected to a water bath (25.0 ± 0.1 °C).

    • Magnetic stirrer and stir bar.

    • Standardized 0.1 M HCl solution.

    • 0.15 M KCl solution (to maintain constant ionic strength).

    • Nitrogen gas source.

    • Standard pH 4.00, 7.00, and 10.00 buffers.

  • Procedure:

    • Calibration: Calibrate the pH meter using the standard buffers.

    • Sample Preparation: Accurately weigh ~0.019 g of 1-(1-Phenylethyl)pyrrolidin-3-amine (0.1 mmol) and dissolve it in 100 mL of 0.15 M KCl solution to create a ~1 mM solution.[9][10]

    • Setup: Transfer the solution to the jacketed vessel and begin stirring. Immerse the pH electrode. Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere.[10]

    • Titration: Begin the titration by adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[11]

    • Endpoint: Continue the titration well past the second equivalence point, as indicated by a sharp drop in pH.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (dpH/dV). The peaks of the first derivative plot correspond to the two equivalence points (Veq1 and Veq2).

    • The pKa values are equal to the pH at the half-equivalence points. Determine the pH from the titration curve at the titrant volumes corresponding to ½ Veq1 and ½ Veq2. These will be the two pKa values for the molecule.

UV-Vis Spectrophotometry

This method is effective because the phenylethyl group acts as a chromophore. Protonation of the nearby amine groups can alter the electronic environment of this chromophore, leading to a measurable shift in the UV-Vis absorption spectrum.[12] By measuring absorbance across a range of pH values, the pKa can be determined.[13][14]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Series of Buffers (e.g., pH 2-12, constant ionic strength) meas1 Add stock solution to each buffer in a 96-well UV plate prep1->meas1 prep2 Prepare Analyte Stock Solution (e.g., 10 mM in DMSO) prep2->meas1 meas2 Record UV spectra (230-500 nm) for each well meas1->meas2 an1 Identify wavelength (λ) with max absorbance change meas2->an1 an2 Plot Absorbance at λ vs. pH an1->an2 an3 Fit data to sigmoidal curve (Henderson-Hasselbalch) an2->an3 an4 pKa = Inflection Point an3->an4

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol: UV-Vis Spectrophotometry

  • Apparatus & Reagents:

    • UV-Vis spectrophotometer with a microplate reader.

    • 96-well UV-transparent microplates.

    • Calibrated pH meter.

    • A series of aqueous buffers covering the desired pH range (e.g., pH 2-12) with constant ionic strength (e.g., 0.1 M).

    • Analyte stock solution (e.g., 10 mM in DMSO).

  • Procedure:

    • Sample Preparation: In the wells of a 96-well plate, add a fixed volume of each buffer solution (e.g., 198 µL). Add a small, consistent volume of the analyte stock solution (e.g., 2 µL) to each buffer-containing well to achieve a final concentration of ~100 µM.[12] Include buffer-only wells as blanks.

    • Measurement: Place the plate in the spectrophotometer and record the full UV spectrum (e.g., 230-500 nm) for every well.

  • Data Analysis:

    • Overlay the spectra obtained at all pH values. Identify the wavelength(s) where the absorbance changes most significantly as a function of pH.

    • Create a plot of absorbance at the chosen wavelength versus the pH of the buffer for each well.

    • The resulting data should form two sigmoidal curves, one for each ionization event. Fit each curve to the appropriate form of the Henderson-Hasselbalch equation.

    • The inflection point of each sigmoidal curve corresponds to a pKa value.

Computational Prediction of pKa

In silico pKa prediction is a valuable tool for screening large libraries of compounds or for gaining mechanistic insight when experimental determination is not feasible.[2][15] Several methodologies exist, each with a different balance of accuracy, speed, and computational cost.

G cluster_physics Physics-Based cluster_data Data-Driven parent Computational pKa Prediction Methods qm Quantum Mechanics (QM) (e.g., DFT) parent->qm empirical Empirical / QSAR (e.g., ACD/Labs, ChemAxon) parent->empirical ml Machine Learning parent->ml qm_desc Calculates free energy difference (ΔG) of protonation. High accuracy, high cost. qm->qm_desc empirical_desc Uses large experimental databases and fragment-based rules. Very fast, less reliable for novel structures. empirical->empirical_desc ml_desc Combines QM-derived descriptors with ML algorithms. Balances speed and accuracy. ml->ml_desc

Caption: Overview of computational approaches for pKa prediction.

Method TypePrincipleAdvantagesDisadvantages
Quantum Mechanics (QM) Calculates the free energy of the deprotonation reaction from first principles.[16]High accuracy, applicable to novel structures, provides mechanistic insight.Computationally expensive, sensitive to solvation model choice.[15]
Empirical / LFER Uses Linear Free Energy Relationships and a large database of experimental pKa values to predict values based on molecular fragments and substituents.[1][2]Extremely fast, easy to use, good accuracy for well-represented chemical space.Can be inaccurate for novel scaffolds not present in the training database.
Machine Learning (ML) Combines QM-calculated descriptors with machine learning algorithms trained on experimental data.Can offer a better balance of speed and accuracy than pure QM or empirical methods.[1]Performance depends heavily on the quality and diversity of the training dataset.

Summary and Conclusion

This guide has detailed the theoretical and practical considerations for determining the pKa values of the two basic centers in 1-(1-Phenylethyl)pyrrolidin-3-amine. A structural analysis predicts two distinct pKa values, with the tertiary pyrrolidine nitrogen likely being the more basic site, though this is modulated by steric and solvation effects.

We have provided robust, step-by-step protocols for two complementary experimental methods—potentiometric titration and UV-Vis spectrophotometry—that serve as the standard for accurate pKa determination. In parallel, computational methods offer a rapid and increasingly accurate means of predicting these values, aiding in the early stages of drug design.

A comprehensive understanding and precise measurement of the pKa values are not merely academic exercises; they are fundamental to the rational design of drug candidates with optimized ADME profiles. For researchers and drug development professionals, integrating these theoretical, experimental, and computational approaches provides the necessary framework for advancing compounds with a higher probability of clinical success.

References

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Explain how steric inhibition of resonance affects the basicity of an aromatic amine. Filo. [Link]

  • How do amines act as bases. Rawsource. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • Basicity of Amines. Organic Chemistry Tutor. [Link]

  • How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

  • 2021 P1 Q21 - Comparing Basicity of Amines. H2 Chemistry Tuition. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Basicity of Amines. Chemistry Steps. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • How to Predict pKa. Rowan. [Link]

  • A comparison of methyl and phenyl substituent effects on the gas phase basicities of amines and phosphines. ResearchGate. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Basicity of Amine. Scribd. [Link]

  • The final UV-Vis method for the pKa determination. ResearchGate. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

  • Relative Basicity of Aqueous Ammonia, Ethylamine & Phenylamine. A level Chemistry. [Link]

  • Compare the basic ability between ammonia, ethyl amine and phenyl amine. MyTutor. [Link]

  • Detailed procedure for calculating pKa. DOI. [Link]

  • Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Rank the amines in each set in order of increasing basicity. Pearson+. [Link]

  • Relative basicity of cyclic amines. Chemistry Stack Exchange. [Link]

  • Basicity of Pyridine Pyrrole and Pyrrolidine 2. YouTube. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • What is the order of the basicity of pyrole, pyridine, and piperadine?. Quora. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • pKa Data Compiled by R. Williams. University of Wisconsin Chemistry. [Link]

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. ResearchGate. [Link]

  • A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Royal Society of Chemistry. [Link]

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed. [Link]

  • 1-(1-phenylethyl)pyrrolidin-3-amine (C12H18N2). PubChemLite. [Link]

Sources

Foundational

A Technical Guide to the Identification of Chiral Centers in 1-(1-Phenylethyl)pyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals Executive Summary: The Critical Role of Chirality in Modern Drug Development In pharmaceutical sciences, the three-dimensional arrangement of atoms in a mol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Critical Role of Chirality in Modern Drug Development

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a decisive factor that governs biological activity, efficacy, and safety.[1][2] This property, known as stereochemistry, is of paramount importance for drug development professionals. Molecules that are non-superimposable mirror images of each other are defined as chiral.[3][4][5] These mirror-image isomers, or enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[6][7] One enantiomer may produce a desired therapeutic effect, while the other could be inactive or, in some historical cases, dangerously toxic.[7]

Therefore, the precise identification of all chiral centers—the specific atoms responsible for a molecule's chirality—is a foundational step in the design, synthesis, and evaluation of any new chemical entity. This guide provides a detailed, systematic analysis for identifying the chiral centers in 1-(1-Phenylethyl)pyrrolidin-3-amine , a molecule with significant structural motifs relevant to medicinal chemistry.

Fundamentals of Chiral Center Identification

A chiral center, also known as a stereocenter, is typically a tetrahedral atom, most commonly carbon, that is bonded to four different and distinct groups or substituents.[8] The presence of a single such center is sufficient to render the entire molecule chiral.[9]

The core principle for identification is a systematic, four-substituent analysis:

  • Isolate a specific tetrahedral carbon atom within the molecular structure.

  • Identify the four individual atoms or groups directly attached to it.

  • Compare these four groups. If all four are unique, the atom is a chiral center.[10]

  • Atoms involved in double or triple bonds (sp² or sp hybridized) cannot be chiral centers as they do not have four substituents.[8][11] Similarly, CH2 and CH3 groups are inherently achiral as they contain identical hydrogen substituents.[8]

Structural Analysis of 1-(1-Phenylethyl)pyrrolidin-3-amine

To begin the analysis, we must first deconstruct the molecule into its constituent parts: a pyrrolidine ring, a phenylethyl group attached to the ring's nitrogen, and an amine group at the 3-position of the pyrrolidine ring.

Below is a 2D representation of the molecule, with carbons numbered for clarity in the subsequent analysis.

Caption: Molecular structure of 1-(1-Phenylethyl)pyrrolidin-3-amine with potential chiral centers highlighted.

Step-by-Step Identification of Chiral Centers

A methodical examination of each sp³-hybridized carbon atom reveals the presence of two distinct chiral centers in the molecule.

Analysis of the Phenylethyl Moiety: The α-Carbon (Cα)

The first potential chiral center is the carbon atom of the ethyl group that is directly bonded to both the phenyl ring and the pyrrolidine nitrogen. This is often referred to as the alpha-carbon (Cα).

  • Substituent 1: A phenyl group (-C₆H₅)

  • Substituent 2: A methyl group (-CH₃)

  • Substituent 3: A hydrogen atom (-H) (implied)

  • Substituent 4: The pyrrolidin-3-amine ring system (via the nitrogen atom)

Since all four substituents are chemically distinct, the alpha-carbon is a chiral center.

Analysis of the Pyrrolidine Ring: Carbon-3 (C3)

The second potential chiral center is the carbon atom at position 3 of the pyrrolidine ring, which bears the amine substituent.

  • Substituent 1: An amine group (-NH₂)

  • Substituent 2: A hydrogen atom (-H) (implied)

  • Substituent 3: The path around the ring towards C2 (-CH₂-N(phenylethyl)-CH₂-)

  • Substituent 4: The path around the ring towards C4 (-CH₂-CH₂-N(phenylethyl)-)

To determine if substituents 3 and 4 are different, we must trace the path from C3 around the ring in both directions until a point of difference is found.

  • Moving clockwise, C3 is connected to C2 (a -CH₂- group), which is then connected to the nitrogen atom bearing the bulky 1-phenylethyl group.

  • Moving counter-clockwise, C3 is connected to C4 (a -CH₂- group), which is connected to C5 (another -CH₂- group), which is then connected to the nitrogen.

Because the connectivity paths around the ring are non-identical, the two ring-based substituents are considered different. Therefore, with four unique groups attached, C3 is a chiral center .

Summary and Stereochemical Implications

The systematic analysis confirms the presence of two chiral centers in 1-(1-Phenylethyl)pyrrolidin-3-amine.

Chiral CenterLocationSubstituent 1Substituent 2Substituent 3Substituent 4
Phenylethyl GroupPhenyl RingMethyl GroupHydrogenPyrrolidine Ring
C3 Pyrrolidine RingAmine GroupHydrogenRing Path to C2Ring Path to C4

The presence of n chiral centers means a molecule can have a maximum of 2ⁿ stereoisomers. For this molecule, with n=2, there is a possibility of up to four distinct stereoisomers . These stereoisomers will exist as two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric.[12]

Caption: Relationship between the four possible stereoisomers of a molecule with two chiral centers.

Conclusion for Drug Development Professionals

The identification of two chiral centers in 1-(1-Phenylethyl)pyrrolidin-3-amine is a critical finding. It mandates that any research or development program involving this scaffold must consider the stereochemical integrity of the material. Each of the four potential stereoisomers should be treated as a distinct chemical entity, as they are likely to have unique pharmacokinetic and pharmacodynamic profiles.[2][13] The development of stereoselective syntheses and chiral analytical methods is therefore essential to isolate and characterize each isomer, ensuring that the optimal therapeutic agent is advanced while minimizing potential off-target effects or toxicity from other isomers.[13]

References

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-)
  • IUPAC Compendium of Chemical Terminology. chirality (C01058).
  • International Journal of Pharmaceutical Sciences.
  • Chemistry Stack Exchange. What is the perfect definition for chirality?.
  • IIP Series. STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY.
  • IUPAC Nomencl
  • Dummies.com. Identifying Chiral Molecules, Meso Compounds, and Diastereomers.
  • Blogs@NTU. Stereochemistry in Pharmaceuticals: Beyond the shape of the pill.
  • Patsnap Synapse. What is the application of stereochemistry in drug design?.
  • OMICS International. The Role Of Stereochemistry In Pharmacy.
  • Mahdi, J. G. Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs.
  • American Journal of Biomedical Science and Research. Effects of Stereoisomers on Drug Activity.
  • OpenOChem Learn. Identifying Chiral Centers.
  • U.S. Food and Drug Administration (FDA). Development of New Stereoisomeric Drugs.
  • Organic Chemistry: How to... Identify Chiral Centers.
  • A-Level Chemistry Revision. Identifying Chiral Centres.
  • Chemistry LibreTexts. 5.1: Chiral Molecules.

Sources

Exploratory

Comprehensive Technical Guide: 1-(1-Phenylethyl)pyrrolidin-3-amine in Drug Discovery

As a Senior Application Scientist, I approach the synthesis and application of 1-(1-phenylethyl)pyrrolidin-3-amine (CAS: 1096332-61-4) not merely as a chemical commodity, but as a highly versatile pharmacophoric scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis and application of 1-(1-phenylethyl)pyrrolidin-3-amine (CAS: 1096332-61-4) not merely as a chemical commodity, but as a highly versatile pharmacophoric scaffold[1]. The integration of a chiral benzylic moiety with a conformationally restricted pyrrolidine ring provides unique spatial vectors for drug-target interactions, making it a critical building block in the development of novel therapeutics, particularly in CNS and oncology indications.

This whitepaper provides an in-depth analysis of its chemical identifiers, physicochemical properties, self-validating synthetic protocols, and its structural utility in modern drug discovery.

Chemical Identity and Core Identifiers

Accurate tracking of chemical identifiers is paramount for regulatory compliance and database mining. 1-(1-Phenylethyl)pyrrolidin-3-amine possesses two chiral centers (the benzylic carbon and the C3 position of the pyrrolidine ring), meaning the base CAS number 1096332-61-4 generally refers to the compound with unspecified stereochemistry or a racemic mixture[1][2].

Table 1: Primary Chemical Identifiers
IdentifierValue
IUPAC Name 1-(1-phenylethyl)pyrrolidin-3-amine
CAS Registry Number 1096332-61-4
PubChem CID 43315262
Molecular Formula C12H18N2
SMILES CC(C1=CC=CC=C1)N2CCC(C2)N
InChIKey UPDDLDNYCOENHW-UHFFFAOYSA-N

Data corroborated by the[3] and [2].

Physicochemical Properties & Pharmacophore Potential

Understanding the physicochemical properties of this scaffold is essential for predicting its behavior in biological systems. The basicity of the primary amine and the lipophilicity of the phenyl ring make it an excellent candidate for crossing the blood-brain barrier (BBB).

Table 2: Quantitative Physicochemical Data
PropertyValueMechanistic Implication
Molecular Weight 190.29 g/mol Highly efficient ligand efficiency (LE); well below the Lipinski limit of 500 Da[4].
Monoisotopic Mass 190.147 DaCrucial for high-resolution LC-MS validation[3].
Predicted XLogP 1.4 - 1.9Optimal lipophilicity for oral bioavailability and membrane permeability[3].
Predicted pKa ~9.67The primary amine is protonated at physiological pH, enabling strong salt-bridge formations with target proteins[5].
Topological Polar Surface Area 29.3 ŲLow TPSA indicates excellent potential for CNS penetration.
Scaffold Mapping in Drug Design

The spatial arrangement of pharmacophores dictates target selectivity. The incorporation of the pyrrolidine ring restricts the degrees of freedom of the primary amine, directing it toward key aspartate or glutamate residues in target proteins (e.g., GPCRs or kinase hinge regions).

PharmacophoreMapping Core 1-(1-Phenylethyl) pyrrolidin-3-amine Ph Phenylethyl Moiety Lipophilic Domain Core->Ph Pyr Pyrrolidine Ring Conformational Restrictor Core->Pyr NH2 Primary Amine H-Bond Donor/Acceptor Core->NH2 Target Protein Target (e.g., GPCR Binding Pocket) Ph->Target Pi-Pi / Hydrophobic Pyr->Target Steric Fit NH2->Target Salt Bridge

Pharmacophore mapping of the 1-(1-Phenylethyl)pyrrolidin-3-amine scaffold to target receptors.

Synthetic Methodologies & Mechanistic Causality

To synthesize 1-(1-phenylethyl)pyrrolidin-3-amine cleanly, one must prevent the over-alkylation of the highly nucleophilic primary amine. Direct alkylation of an unprotected pyrrolidin-3-amine leads to a complex, inseparable mixture of N1 and N3 alkylated products. By utilizing a Boc-protected precursor, we selectively direct the alkylation to the secondary ring nitrogen.

SynthesisWorkflow SM1 3-Boc-aminopyrrolidine Step1 Step 1: N-Alkylation Reagents: K2CO3, MeCN Condition: 80°C, 12h SM1->Step1 SM2 (1-Bromoethyl)benzene SM2->Step1 Int Boc-Protected Intermediate (m/z: 291.2) Step1->Int Step2 Step 2: Deprotection Reagents: TFA, CH2Cl2 Condition: RT, 2h Int->Step2 Product 1-(1-Phenylethyl)pyrrolidin-3-amine CAS: 1096332-61-4 Step2->Product

Synthetic workflow for 1-(1-Phenylethyl)pyrrolidin-3-amine via N-alkylation and deprotection.

Step-by-Step Experimental Protocol

Step 1: Regioselective N-Alkylation

  • Initiation: Charge a round-bottom flask with tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) and anhydrous acetonitrile (MeCN).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ acts as a mild, insoluble heterogeneous base to scavenge the HBr generated during the reaction. This drives the equilibrium forward without risking the base-catalyzed hydrolysis of the Boc protecting group.

  • Alkylation: Add (1-bromoethyl)benzene (1.1 eq) dropwise at room temperature.

  • Propagation: Heat the suspension to 80°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.

Step 2: Acid-Catalyzed Boc Deprotection

  • Solvation: Dissolve the crude intermediate in dichloromethane (CH₂Cl₂).

  • Cleavage: Add trifluoroacetic acid (TFA, 10.0 eq) at 0°C.

    • Causality: TFA selectively cleaves the tert-butyl carbamate via an acid-catalyzed elimination mechanism (releasing isobutylene and CO₂), leaving the sensitive benzylic C-N bond completely intact.

  • Completion: Warm to room temperature and stir for 2 hours. Concentrate the mixture to remove excess TFA.

Step 3: Self-Validating Isolation (Free-Basing) A protocol is only as robust as its built-in validation checkpoints. The transition from the Boc-protected intermediate to the free amine is monitored by pH-dependent phase distribution.

  • Dissolve the resulting TFA salt in water and wash with diethyl ether to remove lipophilic impurities (unreacted alkylating agent).

  • Basify the aqueous layer strictly to pH > 11 using 2M NaOH.

    • Causality & Validation: If the aqueous layer is not driven past the pKa of the primary amine (~9.67)[5], it remains protonated, resulting in catastrophic yield loss during extraction. Recovery of the product in the organic phase directly confirms successful basification and deprotection.

  • Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the pure free base.

Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized batch must undergo orthogonal analytical validation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. The target compound will exhibit a strong [M+H]⁺ peak at m/z 191.15[3]. The absence of a peak at m/z 291.2 confirms complete Boc deprotection.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Structural validation is achieved by observing the distinct benzylic methine quartet (approx. 3.2–3.5 ppm) and the disappearance of the intense 9-proton Boc singlet at ~1.4 ppm.

  • Chiral HPLC: Because the base CAS 1096332-61-4 does not specify stereochemistry[2], if a specific enantiomer of (1-bromoethyl)benzene was used, chiral chromatography is mandatory to calculate the enantiomeric excess (ee) and rule out racemization during the S_N2 alkylation step.

Conclusion

1-(1-Phenylethyl)pyrrolidin-3-amine is a highly privileged scaffold that bridges the gap between structural rigidity and optimal physicochemical properties. By employing regioselective protection strategies and self-validating isolation techniques, researchers can reliably synthesize this compound for downstream library generation. Its ideal molecular weight, basicity, and lipophilicity make it an indispensable tool for modern medicinal chemists targeting complex biological pathways.

References

  • PubChem , "1-(1-phenylethyl)pyrrolidin-3-amine (C12H18N2)", National Center for Biotechnology Information. URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to 1-(1-Phenylethyl)pyrrolidin-3-amine Derivatives: Synthesis, Stereocontrol, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the 3-aminopyrrolidine scaffold is a privileged pharmacophore, serving as the structural core for numerous therapeutics ranging from broad-spectrum fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 3-aminopyrrolidine scaffold is a privileged pharmacophore, serving as the structural core for numerous therapeutics ranging from broad-spectrum fluoroquinolones to highly selective kinase and deubiquitinase (DUB) inhibitors. However, the biological efficacy of these molecules is intrinsically tied to their stereochemistry.

This whitepaper provides an in-depth technical analysis of 1-(1-phenylethyl)pyrrolidin-3-amine derivatives. As a Senior Application Scientist, I will elucidate the dual-purpose nature of the 1-phenylethyl group—acting simultaneously as a robust protecting group and a highly efficient chiral auxiliary. By mastering the causality behind these synthetic choices, drug development professionals can optimize their workflows for the scalable synthesis of enantiopure active pharmaceutical ingredients (APIs).

Structural Significance & Mechanistic Rationale

The Dual Role of the 1-Phenylethyl Group

The synthesis of enantiopure 3-aminopyrrolidines traditionally requires expensive chiral chromatography or asymmetric catalysis. The strategic installation of a 1-phenylethyl group circumvents these bottlenecks through a fundamentally elegant mechanistic shift:

  • Symmetry Breaking (Chiral Auxiliary): Attaching enantiopure (S)- or (R)-1-phenylethylamine to a racemic pyrrolidine precursor converts the enantiomeric mixture into a diastereomeric mixture . Because diastereomers possess distinct physicochemical properties (e.g., different solubilities and dipole moments), they can be separated using standard, cost-effective techniques like achiral silica gel chromatography or fractional crystallization [1].

  • Orthogonal Protection: Once stereochemical resolution is achieved, the 1-phenylethyl group serves as an N-protecting group that is completely stable to strongly basic, acidic, and nucleophilic conditions. It is orthogonally cleaved via catalytic hydrogenolysis, leaving other sensitive functional groups intact [2].

Workflow A Racemic 3-Aminopyrrolidine Precursor B N-Alkylation with (S)-1-Phenylethylamine A->B Chiral Auxiliary Introduction C Diastereomeric Mixture (R,S) & (S,S) B->C D Chromatographic Separation or Crystallization C->D Resolution E Enantiopure 1-(1-Phenylethyl) pyrrolidin-3-amine D->E F Pd/C Hydrogenolysis (H2, MeOH) E->F Deprotection G Enantiopure 3-Aminopyrrolidine Pharmacophore F->G

Workflow: Stereocontrol via 1-phenylethyl chiral auxiliary resolution and subsequent hydrogenolysis.

Quantitative Data: Physicochemical Properties

Understanding the baseline physicochemical metrics of 1-(1-phenylethyl)pyrrolidin-3-amine is critical for optimizing extraction, chromatography, and reaction kinetics. The data below summarizes the predicted and validated parameters for the core scaffold [3].

PropertyValueScientific Implication
Molecular Formula C12H18N2Defines the mass-to-charge ratio for LC-MS tracking.
Monoisotopic Mass 190.147 DaPrimary [M+H]+ peak observed at m/z 191.15 in ESI+.
Boiling Point ~267.7 °CIndicates low volatility; requires high-vacuum distillation if purified neat.
Density ~1.04 g/cm³Slightly denser than water; relevant for biphasic liquid-liquid extractions.
pKa (Predicted) ~9.67Highly basic secondary/tertiary amines; requires pH > 11 for free-basing during extraction.

Experimental Methodology: Self-Validating Hydrogenolysis Protocol

The conversion of the resolved 1-(1-phenylethyl)pyrrolidin-3-amine into the free 3-aminopyrrolidine must be executed with high fidelity. The following protocol utilizes a self-validating UV-tracking mechanism: the starting material is highly UV-active (due to the phenyl ring), whereas the desired product is UV-transparent.

Step-by-Step Deprotection Workflow
  • Preparation: Dissolve 10.0 mmol of enantiopure 1-(1-phenylethyl)pyrrolidin-3-amine in 50 mL of anhydrous methanol (MeOH).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10-20% w/w). Causality Check: Wet Pd/C (50% water) is recommended to mitigate the risk of ignition when introduced to methanolic vapors.

  • Atmospheric Purge: Seal the reaction vessel and purge with Argon (3 cycles) to remove ambient oxygen, preventing undesired oxidation of the amine.

  • Hydrogenation: Introduce Hydrogen gas (H₂) via a balloon or autoclave (at 40-50 psi for sterically hindered derivatives). Stir vigorously at 40°C.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete only when the UV absorbance trace at 254 nm completely flatlines, confirming the total cleavage of the phenyl-containing auxiliary.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric Pd/C. Wash the pad with excess MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the enantiopure 3-aminopyrrolidine.

Applications in Medicinal Chemistry

The enantiopure 3-aminopyrrolidines generated from this workflow are integrated into highly complex target-binding pockets.

A. Antimicrobial Agents (Fluoroquinolones)

Derivatives of 1-(1-phenylethyl)pyrrolidin-3-amine are direct precursors to advanced veterinary and human antibiotics. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine relies heavily on this chiral framework to produce premafloxacin , a potent anti-bacterial agent [2].

B. Oncology & Neurology (USP30 & JAK1 Inhibitors)

Recent patent literature highlights the use of 3-aminopyrrolidine derivatives in the synthesis of 1-cyanopyrrolidine compounds, which act as potent inhibitors of Ubiquitin C-terminal hydrolase 30 (USP30) [4]. Inhibition of USP30 is a cutting-edge therapeutic strategy for treating mitochondrial dysfunction and specific cancers. Additionally, structural analogs are heavily utilized in the development of Janus kinase 1 (JAK1) selective inhibitors for autoimmune diseases [5].

Pharmacophore A 3-Aminopyrrolidine Derivatives C H-Bonding (3-Amino Group) A->C D Hydrophobic Core (Pyrrolidine Ring) A->D B Target Protein (e.g., JAK1, USP30) E Therapeutic Efficacy (Inhibition) B->E C->B D->B

Pharmacophore mapping of 3-aminopyrrolidine within target protein binding pockets.

Conclusion

The 1-(1-phenylethyl)pyrrolidin-3-amine scaffold is far more than a simple chemical intermediate; it is a masterclass in applied stereocontrol. By leveraging the 1-phenylethyl group as a dual-purpose chiral auxiliary and protecting group, researchers can reliably scale the production of enantiopure 3-aminopyrrolidines. As demonstrated through its integration into fluoroquinolones, USP30 inhibitors, and JAK1 modulators, mastering the synthesis and deprotection of this derivative is an indispensable skill for modern drug discovery professionals.

References

  • Process for the production of 3-aminopyrrolidines.European Patent Office (EP0218249A2).
  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry (2003). Available at:[Link]

  • 1-(1-phenylethyl)pyrrolidin-3-amine (C12H18N2). PubChemLite / University of Luxembourg. Available at:[Link]

  • 1-cyanopyrrolidine compounds as USP30 inhibitors.Chinese Patent Office (CN107484415B).
  • Janus kinase 1 selective inhibitors and pharmaceutical use thereof.US Patent Application (US20190270708A1).
Exploratory

An In-depth Technical Guide to the Stereoisomers of 1-(1-Phenylethyl)pyrrolidin-3-amine: (R)- and (S)- Enantiomers

Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of stereocenters into these structures can lead to signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of stereocenters into these structures can lead to significant differences in pharmacological activity, making the study of individual stereoisomers a critical aspect of drug discovery and development.[3][4] This guide provides a comprehensive technical overview of the (R)- and (S)-enantiomers of 1-(1-Phenylethyl)pyrrolidin-3-amine, two diastereomers that each possess two chiral centers. We will delve into their stereochemical distinctions, physicochemical properties, proposed synthetic and analytical methodologies, and the potential implications of their stereochemistry on biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with chiral amines and pyrrolidine-based compounds.

The Critical Role of Chirality: An Introduction

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry and pharmacology.[5] These non-superimposable mirror images are known as enantiomers.[6][7] While enantiomers possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can exhibit markedly different behaviors in a chiral environment, such as the human body.[6] This is because biological systems, including enzymes and receptors, are themselves chiral and can interact differently with each enantiomer of a drug.[8] This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for undesirable side effects.[9]

The pyrrolidine scaffold is a five-membered nitrogen-containing heterocycle that is a common structural motif in a wide range of natural products and synthetic drugs, exhibiting activities from antibacterial to anticonvulsant.[1][10][11][12] The compound 1-(1-Phenylethyl)pyrrolidin-3-amine contains two chiral centers, one on the phenylethyl side chain and one on the pyrrolidine ring. This gives rise to four possible stereoisomers. This guide will focus on the differentiation of the (R)- and (S)- configurations at the 3-position of the pyrrolidine ring when attached to a specific enantiomer of the 1-phenylethyl group.

Stereochemistry and Physicochemical Properties

The naming of enantiomers follows the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the groups attached to a chiral center based on atomic number.[6] The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining groups from highest to lowest priority is clockwise, the stereocenter is assigned the (R) configuration (from the Latin rectus for right). If the sequence is counter-clockwise, it is assigned the (S) configuration (from the Latin sinister for left).[9]

For 1-(1-Phenylethyl)pyrrolidin-3-amine, we have two such centers. For the purpose of this guide, we will consider the phenylethyl group to be in the (S)-configuration to illustrate the difference at the pyrrolidine ring's chiral center. The two resulting diastereomers are (S)-1-((S)-1-Phenylethyl)pyrrolidin-3-amine and (R)-1-((S)-1-Phenylethyl)pyrrolidin-3-amine.

Figure 1: Simplified 2D representation of the stereocenters.

Table 1: Predicted Physicochemical Properties of (R)- and (S)-1-(1-Phenylethyl)pyrrolidin-3-amine Enantiomers

Property(R)-Enantiomer(S)-EnantiomerRationale
Molecular Formula C₁₂H₁₈N₂C₁₂H₁₈N₂Identical composition.[13]
Molecular Weight 190.28 g/mol 190.28 g/mol Identical composition.[13]
Boiling Point Expected to be identical in a pure state.Expected to be identical in a pure state.Enantiomers have identical boiling points.
Melting Point May differ slightly from the racemic mixture.May differ slightly from the racemic mixture.Pure enantiomers can have different crystal lattice energies compared to the racemic mixture, potentially leading to different melting points.
Optical Rotation [α]D Equal in magnitude but opposite in direction.Equal in magnitude but opposite in direction.This is the defining physical difference between enantiomers.[6]
Solubility (achiral solvent) IdenticalIdenticalEnantiomers have identical solubility in achiral solvents.
NMR Spectra (achiral solvent) IdenticalIdenticalIn an achiral environment, the corresponding nuclei in enantiomers are chemically equivalent.[8]
IR Spectra IdenticalIdenticalVibrational modes are the same for enantiomers.

Synthetic Strategies: Accessing Enantiomerically Pure Amines

The synthesis of enantiomerically pure 1-(1-Phenylethyl)pyrrolidin-3-amine can be approached through several established methods in organic chemistry. A common and effective strategy is the use of a chiral starting material that will direct the stereochemistry of the final product. Reductive amination is a powerful tool for the formation of C-N bonds.[14]

A plausible synthetic route would involve the reductive amination of a suitable protected pyrrolidin-3-one with an enantiomerically pure phenylethylamine, followed by deprotection.

G start Chiral (S)-1-Phenylethylamine + N-Boc-pyrrolidin-3-one imine Imine Formation start->imine reduction Diastereoselective Reduction (e.g., NaBH(OAc)₃) imine->reduction diastereomers Separable Diastereomers: (3R)- and (3S)-N-Boc-1-((S)-1-phenylethyl)pyrrolidin-3-amine reduction->diastereomers deprotection_R Boc Deprotection (e.g., TFA) diastereomers->deprotection_R Chromatographic Separation deprotection_S Boc Deprotection (e.g., TFA) diastereomers->deprotection_S product_R (3R)-1-((S)-1-Phenylethyl)pyrrolidin-3-amine deprotection_R->product_R product_S (3S)-1-((S)-1-Phenylethyl)pyrrolidin-3-amine deprotection_S->product_S

Figure 2: Proposed synthetic workflow for the target compounds.

Experimental Protocol: Reductive Amination
  • Imine Formation: To a solution of N-Boc-pyrrolidin-3-one (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add (S)-1-phenylethylamine (1.05 eq.). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: The reaction mixture is then treated with a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.). The choice of a hindered reducing agent can influence the diastereoselectivity of the reaction. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting diastereomers can be separated by column chromatography on silica gel.

  • Deprotection: The separated Boc-protected amines are then treated with an acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group, yielding the desired (R)- and (S)-1-(1-Phenylethyl)pyrrolidin-3-amine products as their respective salts. A final basic work-up will yield the free amines.

Analytical Methodologies for Chiral Discrimination

The separation and identification of enantiomers is a critical task in the development of chiral compounds.[3] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[2]

Direct Chiral HPLC Separation

Direct methods, where the enantiomers are separated on a chiral column, are often preferred for their simplicity.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including amines.[3]

G sample Racemic Mixture of (R)- and (S)-Enantiomers injection Injection onto Chiral HPLC Column sample->injection separation Differential Interaction with Chiral Stationary Phase injection->separation detection UV Detector separation->detection output Chromatogram with Two Separated Peaks detection->output

Figure 3: Workflow for direct chiral HPLC separation.

Table 2: Proposed HPLC Conditions for Chiral Separation

ParameterProposed ValueRationale
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H)These columns have a broad applicability for the separation of chiral amines.[2]
Mobile Phase n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)A normal-phase mobile phase is often effective for amine separation on polysaccharide CSPs. Diethylamine is added to improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25 °CTemperature can affect resolution; ambient temperature is a good starting point.
Detection UV at 254 nmThe phenyl group provides a chromophore for UV detection.
Indirect Analysis by NMR Spectroscopy

While enantiomers are indistinguishable in a standard NMR spectrum, they can be differentiated by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA).[8] These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum.[8] For amines, a common CDA is Mosher's acid chloride or (S)-(-)-α-methylbenzylamine.[15]

Potential Pharmacological Significance

The pyrrolidine nucleus is a key component of many compounds with activity in the central nervous system (CNS).[10][16] Given that CNS receptors are chiral, it is highly probable that the (R)- and (S)-enantiomers of 1-(1-Phenylethyl)pyrrolidin-3-amine will exhibit different pharmacological profiles. For instance, in a series of fluoronaphthyridone antibacterial agents, the stereochemistry of the 3-aminopyrrolidine substituent was found to be critical for maintaining good activity.[4] The S-(+) enantiomer was significantly more active than the R-(-) enantiomer against both aerobic and anaerobic bacteria.[4]

Conclusion

The (R)- and (S)-enantiomers of 1-(1-Phenylethyl)pyrrolidin-3-amine are distinct chemical entities whose stereochemistry can be expected to have a significant impact on their biological activity. This guide has provided a framework for understanding their differences, from their fundamental physicochemical properties to strategies for their synthesis and analytical separation. For researchers in the field of drug discovery, the synthesis and evaluation of individual stereoisomers of promising lead compounds containing the pyrrolidine scaffold is a critical step towards the development of safer and more effective therapeutics.

References

  • Royal Society of Chemistry. (n.d.). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. RSC Publishing. Retrieved from [Link]

  • Fleck, T. J., McWhorter, W. W., Jr., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. Retrieved from [Link]

  • Nanalysis. (2019, May 3). Enantiomers – Image | Mirror Image. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-phenylethyl)pyrrolidin-3-amine. Retrieved from [Link]

  • YouTube. (2017, January 16). Introduction to R and S Enantiomers. Retrieved from [Link]

  • Research and Reviews. (2023). Enantiomers: Understanding their Physical and Chemical Properties. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • University of British Columbia Okanagan. (n.d.). Chirality, Enantiomers, and R/S Nomenclature. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomer. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved from [Link]

  • Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. Retrieved from [Link]

  • ResearchGate. (n.d.). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Chiral Pyrrolidine Derivatives Utilizing 1-(1-Phenylethyl)pyrrolidin-3-amine as a Versatile Chiral Building Block

Introduction: The Significance of Chiral Pyrrolidines in Modern Drug Discovery The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, five-membered saturated structure allows for a three-dimensional arrangement of substituents, which is crucial for specific molecular recognition by biological targets.[2] The stereochemistry of these substituents dramatically influences pharmacological activity, making the development of stereoselective synthetic methods for chiral pyrrolidine derivatives a paramount objective for researchers in drug discovery and development.[1] This application note provides an in-depth technical guide on the use of 1-(1-phenylethyl)pyrrolidin-3-amine as a versatile chiral starting material for the synthesis of a diverse array of enantiomerically enriched pyrrolidine derivatives. The inherent chirality of the 1-(1-phenylethyl) group serves as a powerful tool for directing the stereochemical outcome of subsequent transformations at or adjacent to the 3-amino position.

The Strategic Advantage of 1-(1-Phenylethyl)pyrrolidin-3-amine

The utility of 1-(1-phenylethyl)pyrrolidin-3-amine in asymmetric synthesis stems from the robust and well-understood stereodirecting influence of the chiral 1-phenylethyl group. This chiral auxiliary effectively shields one face of the molecule, compelling incoming reagents to approach from the less sterically hindered side, thereby inducing high diastereoselectivity in the formation of new stereocenters. Furthermore, the 1-(1-phenylethyl) group can be readily cleaved under catalytic hydrogenolysis conditions, liberating the final chiral pyrrolidine derivative and allowing for the recovery of the chiral auxiliary.

Core Synthetic Transformations: Pathways to Novel Derivatives

The 3-amino group of 1-(1-phenylethyl)pyrrolidin-3-amine provides a versatile handle for a variety of chemical modifications, including reductive amination, acylation, and alkylation. These transformations allow for the introduction of diverse functional groups, leading to the generation of extensive libraries of chiral pyrrolidine derivatives for biological screening.

Diastereoselective Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[3][4] Reacting 1-(1-phenylethyl)pyrrolidin-3-amine with a range of aldehydes and ketones, followed by in-situ reduction of the resulting imine or enamine, affords novel N-substituted chiral pyrrolidine derivatives. The stereochemistry of the final product is influenced by the chiral environment provided by the 1-phenylethyl group.

Conceptual Workflow for Diastereoselective Reductive Amination

A 1-(1-Phenylethyl)pyrrolidin-3-amine C Imine/Enamine Intermediate A->C Condensation B Aldehyde or Ketone B->C E Diastereomerically Enriched N-Substituted Pyrrolidine C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: General workflow for the synthesis of N-substituted pyrrolidines via reductive amination.

Protocol 1: Diastereoselective Reductive Amination of Acetophenone

This protocol describes a representative procedure for the reaction of (R)-1-(1-phenylethyl)pyrrolidin-3-amine with acetophenone to yield the corresponding N-phenylethyl derivative.

Materials:

  • (R)-1-(1-phenylethyl)pyrrolidin-3-amine (1.0 equiv)

  • Acetophenone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (R)-1-(1-phenylethyl)pyrrolidin-3-amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add acetophenone (1.1 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrolidine derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.

Acylation of the 3-Amino Group

Acylation of the primary amino group at the C3 position with acyl chlorides or anhydrides provides a straightforward route to a wide range of chiral amides.[5][6] These amide derivatives can exhibit interesting biological activities or serve as intermediates for further synthetic manipulations.

Protocol 2: Acylation with Acetic Anhydride

This protocol provides a general method for the acylation of (S)-1-(1-phenylethyl)pyrrolidin-3-amine with acetic anhydride.

Materials:

  • (S)-1-(1-phenylethyl)pyrrolidin-3-amine (1.0 equiv)

  • Acetic anhydride (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-1-(1-phenylethyl)pyrrolidin-3-amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 mmol) to the solution.

  • Slowly add acetic anhydride (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (10 mL), followed by saturated aqueous NaHCO₃ solution (10 mL), and finally with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel chromatography if necessary.

Diastereoselective Alkylation

Alkylation of the 3-amino group introduces a new substituent and can be performed diastereoselectively due to the influence of the chiral 1-phenylethyl group. This approach is valuable for building molecular complexity and exploring structure-activity relationships.

Protocol 3: N-Alkylation with Benzyl Bromide

This protocol outlines a representative procedure for the mono-alkylation of the 3-amino group of (R)-1-(1-phenylethyl)pyrrolidin-3-amine with benzyl bromide.

Materials:

  • (R)-1-(1-phenylethyl)pyrrolidin-3-amine (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of potassium carbonate (2.0 mmol) in anhydrous acetonitrile (10 mL), add (R)-1-(1-phenylethyl)pyrrolidin-3-amine (1.0 mmol).

  • Add benzyl bromide (1.1 mmol) to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 24 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography to yield the N-benzylated pyrrolidine derivative.

Cleavage of the Chiral Auxiliary: Accessing the Final Product

A critical step in this synthetic strategy is the removal of the 1-(1-phenylethyl) chiral auxiliary to unveil the desired enantiopure pyrrolidine derivative. Catalytic hydrogenolysis is the most common and efficient method for this transformation.[7]

Mechanism of N-Debenzylation via Catalytic Hydrogenolysis

A N-(1-Phenylethyl)pyrrolidine Derivative D Adsorption onto Catalyst Surface A->D B Pd/C Catalyst B->D C H₂ Gas C->D E Cleavage of C-N Bond D->E F Chiral Pyrrolidine Product E->F G Ethylbenzene E->G

Sources

Application

Application Note: 1-(1-Phenylethyl)pyrrolidin-3-amine as a Chiral Scaffold in Advanced Pharmaceutical Synthesis

Executive Summary & Mechanistic Causality In modern drug discovery, the spatial orientation of pharmacophores dictates target affinity, metabolic stability, and safety profiles. 1-(1-Phenylethyl)pyrrolidin-3-amine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

In modern drug discovery, the spatial orientation of pharmacophores dictates target affinity, metabolic stability, and safety profiles. 1-(1-Phenylethyl)pyrrolidin-3-amine (CAS: 1096332-61-4)[1] has emerged as a highly versatile, stereochemically pure building block for synthesizing complex nitrogen-containing heterocycles.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a strategic enabler of orthogonal synthesis. The 1-phenylethyl group serves a dual mechanistic purpose:

  • Chiral Induction: During the initial cyclization of the pyrrolidine ring, the bulky 1-phenylethyl group acts as a chiral auxiliary, dictating the stereochemistry at the C3 position via steric hindrance.

  • Orthogonal Protection: Once the stereocenter is established, the 1-phenylethyl moiety seamlessly transitions into a robust protecting group for the N1 secondary amine. Because it is a benzylic derivative, it is completely stable to the basic and electrophilic conditions used to functionalize the C3 primary amine (e.g., Boc protection or amidation), yet it can be cleanly and selectively cleaved via palladium-catalyzed hydrogenolysis without disturbing other functional groups.

This orthogonal reactivity allows chemists to selectively build out the C3 axis before unmasking the N1 position for subsequent Nucleophilic Aromatic Substitution (SNAr) coupling to an Active Pharmaceutical Ingredient (API) scaffold.

Key Pharmaceutical Applications

The integration of the 3-aminopyrrolidine moiety into drug scaffolds drastically alters their physicochemical and biological properties.

Antimicrobial Agents (Fluoroquinolones)

In the development of advanced fluoroquinolones (e.g., analogs of Tosufloxacin or Gemifloxacin), substituting the C7 position of the quinolone core with a 3-aminopyrrolidine moiety significantly enhances binding affinity to bacterial DNA gyrase and topoisomerase IV[2]. The basicity of the C3 amine improves cellular penetration, while the pyrrolidine ring restricts conformational flexibility, locking the molecule into an optimal binding pose. This specific substitution has also demonstrated potent efficacy in overcoming target-based resistance and has been utilized in antitrypanosomal fluoroquinolone derivatives[3].

Oncology & Antiviral Therapeutics (Kinase Inhibitors)

In oncology, hyperactivation of the ERK/MAPK pathway is a hallmark of numerous malignancies. Pyrido[3,2-d]pyrimidine derivatives have been developed as potent ERK inhibitors[4]. Coupling a 3-aminopyrrolidine ring to the 6-chloro position of the pyrido-pyrimidine core drastically improves aqueous solubility and provides critical hydrogen-bonding interactions within the kinase hinge region[5]. Similar structural motifs have been patented for the treatment of Hepatitis C (HCV)[6].

Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation NUC Nucleus (Cell Proliferation) ERK->NUC Transcriptional Activation INHIB Pyrido[3,2-d]pyrimidine Inhibitor INHIB->ERK Competitive Inhibition

ERK/MAPK signaling pathway targeted by pyrrolidine-functionalized kinase inhibitors.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the transformation of 1-(1-phenylethyl)pyrrolidin-3-amine into a fully integrated API. Every step includes a built-in validation mechanism to ensure high-fidelity synthesis.

Phase 1: Orthogonal Protection of the C3 Amine

Objective: Mask the highly nucleophilic C3 primary amine to prevent unwanted side reactions during subsequent N1 deprotection and coupling. Causality: Di-tert-butyl dicarbonate (Boc₂O) is chosen because the resulting Boc carbamate is completely stable to the hydrogenolysis conditions required in Phase 2.

  • Reaction Setup: Dissolve 1-(1-phenylethyl)pyrrolidin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath to control the exothermic nature of the reaction.

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 eq) as a non-nucleophilic base to scavenge the generated acid. Slowly add Boc₂O (1.1 eq) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation (Self-Check): Perform TLC (Eluent: 10% MeOH in DCM). The disappearance of the ninhydrin-active starting material spot confirms complete conversion.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-(Boc-amino)-1-(1-phenylethyl)pyrrolidine.

Phase 2: N1-Deprotection via Hydrogenolysis

Objective: Cleave the 1-phenylethyl chiral auxiliary to expose the N1 secondary amine for API coupling. Causality: Palladium on carbon (Pd/C) under hydrogen gas specifically targets the benzylic C-N bond. Methanol is used as a solvent to stabilize the resulting secondary amine and facilitate hydrogen solubility.

  • Reaction Setup: Dissolve the intermediate from Phase 1 in HPLC-grade methanol. Add 10% Pd/C (10% w/w).

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) via a balloon or Parr shaker (1-3 atm). Stir vigorously at room temperature for 12 hours.

  • Validation (Self-Check): Analyze via LC-MS. The mass shift corresponding to the loss of the phenylethyl group (M - 104 Da) validates successful deprotection.

  • Workup: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate to yield pure 3-(Boc-amino)pyrrolidine.

Phase 3: SNAr Coupling to API Scaffold

Objective: Attach the pyrrolidine ring to a halogenated heterocycle (e.g., 6-chloro-pyrido[3,2-d]pyrimidine[6]). Causality: N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered base to neutralize the HCl byproduct without competing as a nucleophile.

  • Reaction Setup: Dissolve the halogenated API core (1.0 eq) and 3-(Boc-amino)pyrrolidine (1.2 eq) in anhydrous 1,4-dioxane or DMF.

  • Coupling: Add DIPEA (2.0 eq) and heat the mixture to 80°C for 6 hours.

  • Validation (Self-Check): LC-MS analysis should show the disappearance of the halogenated starting material and the emergence of the coupled mass [M+H]⁺.

  • Deprotection: Concentrate the mixture, redissolve in DCM, and add Trifluoroacetic acid (TFA) (20% v/v) at 0°C. Stir for 2 hours to cleave the Boc group, yielding the final active compound with a free C3 amine.

Workflow A 1-(1-Phenylethyl) pyrrolidin-3-amine B Boc Protection (C3 Amine) A->B Boc2O, Et3N C Hydrogenolysis (Pd/C, H2) B->C N1-Deprotection D 3-(Boc-amino) pyrrolidine C->D Yield >90% E SNAr Coupling (API Scaffold) D->E Halogenated Core F Boc Deprotection (Acid Cleavage) E->F TFA or HCl G Final Active Pharmaceutical Ingredient F->G Free C3 Amine

Synthetic workflow from 1-(1-Phenylethyl)pyrrolidin-3-amine to final API.

Quantitative Data Presentation

The table below summarizes the expected quantitative metrics for the workflow described above, demonstrating the high efficiency and stereoretention of this intermediate.

Reaction PhaseSubstrateKey ReagentsTypical Yield (%)Enantiomeric Excess (ee %)
1. Orthogonal Protection 1-(1-Phenylethyl)pyrrolidin-3-amineBoc₂O, Et₃N, DCM88 - 95%>98%
2. N1-Deprotection 3-(Boc-amino)-1-(1-phenylethyl)pyrrolidineH₂, 10% Pd/C, MeOH90 - 98%>98%
3. SNAr Coupling 3-(Boc-amino)pyrrolidineAr-Cl, DIPEA, Dioxane75 - 85%>98%
4. Boc Cleavage Coupled Boc-IntermediateTFA, DCM92 - 99%>98%

Note: The stereocenter at C3 is chemically inert during these transformations, ensuring that the initial enantiomeric purity is preserved throughout the synthesis.

References

  • ChemicalBook: 1-(1-Phenylethyl)pyrrolidin-3-amine | 1096332-61-4 ChemicalBook
  • EP 2770987 B1 - NOVEL COMPOUNDS THAT ARE ERK INHIBITORS European P
  • WO2006069805A2 - Pyrido(3,2-d)
  • Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria St George's, University of London (SGUL)
  • Antitrypanosomal Activities of Fluoroquinolones with Pyrrolidinyl Substitutions N
  • US8232278B2 - Pyrido(3,2-D)

Sources

Method

Application Note: Resolution of Racemic 3-Aminopyrrolidine Using Phenylethyl-Based Chiral Agents

Executive Summary Enantiopure 3-aminopyrrolidine is a privileged chiral building block, serving as a core pharmacophore in numerous active pharmaceutical ingredients (APIs), including broad-spectrum fluoroquinolone antib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enantiopure 3-aminopyrrolidine is a privileged chiral building block, serving as a core pharmacophore in numerous active pharmaceutical ingredients (APIs), including broad-spectrum fluoroquinolone antibiotics (e.g., besifloxacin) and carbapenems[1]. While asymmetric synthesis offers direct access to these enantiomers, the classical resolution of racemic mixtures remains a highly scalable, cost-effective strategy for industrial and laboratory applications.

This application note details two robust protocols for the optical resolution of racemic 3-aminopyrrolidine utilizing phenylethyl-based chiral agents. By leveraging both ionic (diastereomeric salt) and covalent (diastereomeric urea) interactions, researchers can select the optimal methodology based on their scale and throughput requirements.

Mechanistic Rationale: The Role of Phenylethyl Groups

The (1-phenylethyl) moiety—whether applied as a chiral amine resolving agent or an isocyanate derivatizing agent—provides exceptional stereochemical discrimination. The causality behind its success lies in its structural rigidity and steric profile:

  • Crystallographic Packing (Salt Formation): Direct salt resolution of the diamine 3-aminopyrrolidine is often hampered by non-specific electrostatic interactions. By converting the substrate to a carboxylic acid precursor (1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid), we can utilize (S)-(-)-1-phenylethylamine as the resolving agent[2]. The rigid, planar phenyl ring paired with the compact methyl group at the stereocenter creates a highly asymmetric microenvironment. The π−π stacking interactions of the phenyl rings drive a significant difference in lattice energy ( ΔΔGcryst​ ), leading to the preferential crystallization of one diastereomeric salt[3].

  • Chromatographic Resolution (Urea Formation): Reacting racemic 3-aminopyrrolidine derivatives with (S)-(-)-1-phenylethyl isocyanate generates diastereomeric ureas[4]. The rigid urea backbone enforces a specific conformation where the phenylethyl group interacts differentially with the pyrrolidine ring. This steric differentiation alters the hydrogen-bonding capacity and dipole moment of the two diastereomers, allowing for baseline separation on standard normal-phase silica gel.

Resolution Workflows

G cluster_0 Strategy A: Diastereomeric Salt Formation cluster_1 Strategy B: Covalent Urea Derivatization Start Racemic 3-Aminopyrrolidine (or Synthetic Precursor) A_Step1 Protect & Oxidize to 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid Start->A_Step1 B_Step1 Protect to 1-Benzyl-3-aminopyrrolidine Start->B_Step1 A_Step2 Add (S)-(-)-1-Phenylethylamine (Chiral Resolving Agent) A_Step1->A_Step2 A_Step3 Fractional Crystallization (Isolate less soluble salt) A_Step2->A_Step3 A_Step4 Curtius Rearrangement & Global Deprotection A_Step3->A_Step4 Final Enantiopure (R)- or (S)- 3-Aminopyrrolidine A_Step4->Final B_Step2 Add (S)-(-)-1-Phenylethyl Isocyanate (Chiral Derivatizing Agent) B_Step1->B_Step2 B_Step3 Silica Gel Chromatography (Separate Diastereomeric Ureas) B_Step2->B_Step3 B_Step4 Acidic Hydrolysis & Pd/C Hydrogenation B_Step3->B_Step4 B_Step4->Final

Figure 1: Parallel workflows for chiral resolution of 3-aminopyrrolidine using phenylethyl groups.

Protocol A: Diastereomeric Salt Resolution via Pyrrolidine Precursors

This protocol is ideal for multi-gram to kilogram scale-up due to the avoidance of chromatography. The critical self-validating step here is the Curtius rearrangement, which proceeds with complete retention of stereochemical configuration at the migrating chiral center.

Step-by-Step Methodology:

  • Preparation of the Racemate: Dissolve racemic 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid (1.0 eq) in a mixture of ethanol and water (9:1 v/v) and heat to 60 °C[2].

  • Salt Formation: Slowly add (S)-(-)-1-phenylethylamine (0.95 eq) dropwise under continuous stirring. The solution will become homogenous.

  • Crystallization: Allow the mixture to cool to room temperature at a controlled rate of 5 °C/hour. Seed crystals of the desired (S,S)-salt can be added at 40 °C to induce selective nucleation. Stir at 20 °C for 12 hours.

  • Isolation: Filter the precipitated diastereomeric salt and wash with cold ethanol. Recrystallize once from ethanol/water to achieve >99% diastereomeric excess (de).

  • Free Acid Recovery: Suspend the pure salt in water, acidify to pH 2 using 2M HCl, and extract the enantiopure (S)-1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid into ethyl acetate.

  • Conversion to Amine: Subject the resolved acid to a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol to yield the Boc-protected amine. Subsequent reduction of the lactam (using LiAlH 4​ ) and global deprotection (Pd/C, H 2​ ) yields enantiopure (S)-3-aminopyrrolidine[3].

Protocol B: Covalent Diastereomeric Urea Resolution

For rapid drug discovery and milligram-to-gram scale preparations, direct derivatization using (S)-(-)-1-phenylethyl isocyanate is highly reliable. Ureas are notoriously difficult to hydrolyze; therefore, a nitrosation-decomposition sequence is employed as a chemical workaround to regenerate the free amine[4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1-benzyl-3-aminopyrrolidine (1.0 eq) in anhydrous diethyl ether (or dichloromethane) under an inert nitrogen atmosphere.

  • Derivatization: Add (S)-(-)-1-phenylethyl isocyanate (1.05 eq) dropwise at 0 °C. The reaction is highly exothermic and rapid. Allow the mixture to warm to room temperature and stir for 2 hours[4].

  • Concentration: Evaporate the solvent under reduced pressure to yield a crude mixture of diastereomeric ureas.

  • Chromatographic Separation: Load the crude mixture onto a normal-phase silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate (typically 70:30 to 50:50). The (S,S)-urea and (R,S)-urea will elute as distinct, baseline-separated bands.

  • Urea Cleavage & Deprotection: Pool and concentrate the desired fractions. To cleave the robust urea linkage, treat the intermediate with NaNO 2​ in aqueous HCl at 0 °C to form an N-nitroso urea, which rapidly decomposes upon gentle heating to release the amine. Finally, remove the benzyl protecting group via catalytic hydrogenation (10% Pd/C, H 2​ gas, methanol) to yield the free enantiopure 3-aminopyrrolidine.

Quantitative Data & Quality Control

The following table summarizes the expected yields, purities, and scalability metrics for both phenylethyl-based resolution strategies.

ParameterProtocol A (Salt Formation)Protocol B (Urea Derivatization)
Chiral Agent (S)-(-)-1-Phenylethylamine(S)-(-)-1-Phenylethyl isocyanate
Interaction Type Ionic (Diastereomeric Salt)Covalent (Diastereomeric Urea)
Separation Method Fractional CrystallizationNormal-Phase Chromatography
Typical Yield (Resolved) 35 – 42% (max theoretical 50%)45 – 48% (max theoretical 50%)
Enantiomeric Excess (ee) > 99% (after single recrystallization)> 98% (post-chromatography)
Scalability High (Kilogram scale)Moderate (Milligram to Gram scale)

Sources

Application

Application Note: Advanced N-Alkylation Strategies for 1-(1-Phenylethyl)pyrrolidin-3-amine

Introduction & Strategic Overview 1-(1-Phenylethyl)pyrrolidin-3-amine is a highly versatile, chiral diamine building block widely utilized in medicinal chemistry, particularly in the development of novel antibacterial ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

1-(1-Phenylethyl)pyrrolidin-3-amine is a highly versatile, chiral diamine building block widely utilized in medicinal chemistry, particularly in the development of novel antibacterial agents and the synthesis of chemokine receptor modulators 1. The structural anatomy of this molecule features two distinct nitrogen centers: a sterically hindered, tertiary amine protected by a chiral 1-phenylethyl group (N1), and a highly nucleophilic primary amine at the C3 position. Functionalizing the C3-amine via N-alkylation is a critical step in library synthesis and lead optimization.

However, the direct N-alkylation of primary amines notoriously suffers from poor chemoselectivity. Because secondary amines are generally more nucleophilic than their primary amine precursors, direct alkylation often results in complex, difficult-to-separate mixtures of mono- and di-alkylated (tertiary) products 2. To achieve high yields of the desired secondary amine, researchers must employ kinetically or thermodynamically controlled methodologies. This guide details three field-proven protocols: Reductive Amination, Controlled Direct SN2 Alkylation, and Catalytic Borrowing Hydrogen.

Mechanistic Causality in Method Selection

  • Reductive Amination (The Industry Standard): By reacting the primary amine with an aldehyde or ketone, an imine intermediate is formed. The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) ensures that the protonated imine is reduced faster than the starting carbonyl. Crucially, the resulting secondary amine is sterically hindered and less nucleophilic toward the remaining carbonyl, effectively preventing over-alkylation.

  • Direct SN2 Alkylation (Kinetically Controlled): Often avoided due to the "over-alkylation cascade." However, by utilizing bulky, non-nucleophilic bases (e.g., DIPEA or Cs₂CO₃) and operating at lower temperatures with strict stoichiometric control (syringe-pump addition of the alkyl halide), mono-alkylation can be kinetically favored.

  • Borrowing Hydrogen (BH) Methodology (Green Chemistry): A modern, atom-economical approach. An Iridium (Ir) catalyst temporarily removes hydrogen from a primary alcohol to form an aldehyde in situ, which condenses with the amine. The catalyst then returns the hydrogen to the resulting imine, producing only water as a byproduct 3.

Experimental Protocols

Protocol A: Direct Reductive Amination using NaBH(OAc)₃

Causality Focus: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes the reagent unreactive toward most aldehydes/ketones but highly reactive toward the more electrophilic protonated iminium ion, ensuring a self-validating, chemoselective reduction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(1-phenylethyl)pyrrolidin-3-amine (1.0 equiv, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Add the target aldehyde or ketone (1.05 equiv). Stir the mixture at room temperature for 1–2 hours. (Note: For sterically hindered ketones, the addition of Ti(O-iPr)₄ (1.2 equiv) or activated 4Å molecular sieves is required to drive the equilibrium toward the imine).

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the mild exothermic reaction and prevent thermal degradation of the imine.

  • Completion: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts and destroy excess hydride. Extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH/NH₄OH gradient).

Protocol B: Controlled Direct SN2 Alkylation

Causality Focus: To suppress dialkylation, the alkyl halide is added slowly to a dilute solution of the amine. N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered base to scavenge the HX byproduct without participating in competing alkylation reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(1-phenylethyl)pyrrolidin-3-amine (1.0 equiv, 10.0 mmol) and DIPEA (1.5 equiv) in anhydrous DMF (0.05 M). The high dilution favors mono-reaction kinetics.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve the target alkyl halide (0.95 equiv, sub-stoichiometric to ensure complete consumption and minimize dialkylation) in 10 mL of DMF. Add this solution dropwise over 2 hours using a syringe pump.

  • Reaction: Stir at 0 °C for 1 hour, then allow the system to warm to room temperature and stir for an additional 4–6 hours.

  • Workup: Dilute the reaction with ethyl acetate (100 mL) and wash extensively with distilled water (5 × 50 mL) to partition the DMF into the aqueous layer. Wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol C: Iridium-Catalyzed Borrowing Hydrogen

Causality Focus: This protocol replaces toxic alkyl halides with primary alcohols. The Ir-catalyst facilitates a redox-neutral cycle. A catalytic amount of base (tBuOK) is required to facilitate the initial alkoxide formation, which accelerates the dehydrogenation step.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled Schlenk flask or pressure tube, combine 1-(1-phenylethyl)pyrrolidin-3-amine (1.0 equiv, 5.0 mmol), the primary alcohol (1.2 equiv), and the [Cp*IrCl₂]₂ catalyst (2.5 mol%).

  • Activation: Add potassium tert-butoxide (tBuOK, 10 mol%) as the base.

  • Solvent: Add a non-reactive, high-boiling solvent such as tert-amyl alcohol or toluene to achieve a 0.5 M concentration.

  • Heating: Seal the vessel under argon and heat to 110–120 °C for 18–24 hours.

  • Workup: Cool to room temperature. Dilute with DCM and filter through a short pad of Celite to remove the precipitated metal catalyst. Concentrate the filtrate and purify by standard chromatography.

Data Presentation: Methodological Comparison

MethodologyPrimary ReagentsSelectivity (Mono vs. Di)ScalabilityEnvironmental Impact
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Excellent (>95% Mono)HighModerate (Boron/Acetate waste)
Direct SN2 Alkylation Alkyl Halide, DIPEA / Cs₂CO₃Poor to ModerateLow to MediumHigh (Halide waste, toxic reagents)
Borrowing Hydrogen Primary Alcohol,[Cp*IrCl₂]₂Excellent (>90% Mono)MediumLow (Water is the only byproduct)

Workflow Visualization

N_Alkylation_Workflow Start 1-(1-Phenylethyl)pyrrolidin-3-amine (Primary Amine) RedAm_Cond Aldehyde/Ketone + NaBH(OAc)3 (DCE/MeOH, RT) Start->RedAm_Cond Reductive Amination DirAlk_Cond Alkyl Halide + DIPEA/Cs2CO3 (DMF/MeCN, 0°C to RT) Start->DirAlk_Cond Direct SN2 Alkylation BH_Cond Primary Alcohol + Ir-Catalyst (Base, Heat) Start->BH_Cond Borrowing Hydrogen RedAm_Prod Mono-N-alkylated Product (High Yield, Chemoselective) RedAm_Cond->RedAm_Prod DirAlk_Prod Mono- & Di-alkylated Mixture (Requires Stoichiometric Control) DirAlk_Cond->DirAlk_Prod BH_Prod Mono-alkylated Product (Green Chemistry, Water Byproduct) BH_Cond->BH_Prod

Fig 1: Strategic decision tree for the N-alkylation of 1-(1-phenylethyl)pyrrolidin-3-amine.

References

  • Google Patents (US7834021B2)
  • Google Patents (US6423871B1)
  • Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology The Journal of Organic Chemistry - ACS Publications URL

Sources

Method

Application Note: Preparation of Diastereomerically Pure 1-(1-Phenylethyl)pyrrolidin-3-amine

Introduction & Scientific Rationale Chiral 3-aminopyrrolidines are highly valued as conformationally restricted piperazine isosteres in the optimization of structure-activity relationships (SAR) for biologically active c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Chiral 3-aminopyrrolidines are highly valued as conformationally restricted piperazine isosteres in the optimization of structure-activity relationships (SAR) for biologically active compounds, including GPCR antagonists and broad-spectrum antimicrobial agents[1]. The synthesis of diastereomerically pure 1-(1-phenylethyl)pyrrolidin-3-amine represents a highly robust strategy for generating these critical chiral building blocks.

In this workflow, the (S)-1-phenylethyl group serves a dual purpose: it acts as a stable N-protecting group during downstream functionalization and functions as a chiral auxiliary. While alternative routes involving Curtius rearrangements of nipecotic acid derivatives have been reported[2], the reductive amination of 1-((S)-1-phenylethyl)pyrrolidin-3-one followed by diastereomeric salt resolution remains the most atom-economical and scalable approach. Because the chiral center on the exocyclic phenylethyl group provides minimal facial bias during the reduction of the intermediate oxime, a nearly equimolar mixture of (3S,1'S) and (3R,1'S) diastereomers is produced. The resolution of these 3-aminopyrrolidine derivatives via diastereomeric salt formation with tartaric acid is a thermodynamically driven process, widely preferred in process chemistry over chromatographic separation due to its scalability and high optical purity[3].

Experimental Workflow & Causality

The following protocol details the conversion of 1-((S)-1-phenylethyl)pyrrolidin-3-one to the diastereomerically pure (3S,1'S)-1-(1-phenylethyl)pyrrolidin-3-amine via an oxime intermediate and subsequent L-tartaric acid resolution.

Step 1: Preparation of 1-((S)-1-Phenylethyl)pyrrolidin-3-one Oxime
  • Charge a round-bottom flask with 1-((S)-1-phenylethyl)pyrrolidin-3-one (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), and sodium acetate (1.5 equiv) in absolute ethanol (0.5 M).

  • Reflux the mixture for 2 hours under an inert atmosphere.

  • Workup : Concentrate the solvent in vacuo, partition the residue between dichloromethane (DCM) and water, extract the aqueous layer, and dry the combined organic layers over anhydrous Na₂SO₄.

  • Causality : Hydroxylamine is selected over bulky alkylamines to minimize steric hindrance during the subsequent reduction phase, ensuring complete conversion. Sodium acetate acts as a mild buffer to neutralize the HCl from the hydroxylamine salt, preventing the premature acidic cleavage of the chiral auxiliary.

Step 2: Catalytic Reduction to the Diastereomeric Amine Mixture
  • Dissolve the crude oxime in a 7 M solution of ammonia in methanol (0.2 M).

  • Add an aqueous slurry of Raney Nickel (10% w/w relative to the oxime).

  • Hydrogenate the mixture in a Parr shaker at 50 psi of H₂ gas at 25 °C for 12 hours.

  • Filter the catalyst carefully through a pad of Celite (Caution: Pyrophoric) and concentrate the filtrate to yield a ~1:1 mixture of (3R,1'S) and (3S,1'S) 1-(1-phenylethyl)pyrrolidin-3-amine.

  • Causality : Raney Nickel is highly chemoselective for the reduction of oximes to primary amines. The addition of methanolic ammonia is a critical self-validating step; it suppresses the formation of secondary amine byproducts (dimerization) by shifting the equilibrium of the reactive imine intermediate toward the primary amine.

Step 3: Diastereomeric Resolution via Salt Crystallization
  • Dissolve the diastereomeric amine mixture (1.0 equiv) in a hot mixture of Methanol/Water (9:1 v/v).

  • Add L-Tartaric acid (1.0 equiv) portion-wise while maintaining the temperature at 65 °C until a clear solution is obtained.

  • Cool the solution linearly to 20 °C over 4 hours, allowing the (3S,1'S)-diastereomer tartrate salt to selectively crystallize.

  • Filter the white crystals and wash with cold methanol.

  • Causality : While the starting materials are diastereomers, their free-base physical properties are often too similar for simple fractional crystallization. The introduction of L-tartaric acid amplifies these solubility differences. The (3S,1'S) isomer forms a highly crystalline, insoluble lattice with L-tartaric acid, leaving the (3R,1'S) isomer completely dissolved in the mother liquor[3].

Step 4: Free-Basing to Isolate the Pure Diastereomer
  • Suspend the crystallized tartrate salt in DCM and add 2M aqueous NaOH until the aqueous layer reaches pH 12.

  • Extract the aqueous layer three times with DCM.

  • Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to afford the pure (3S,1'S)-1-(1-phenylethyl)pyrrolidin-3-amine as a pale yellow oil.

  • Causality : The strong base disrupts the tartrate salt complex, allowing the lipophilic, diastereomerically pure free amine to partition quantitatively into the organic phase.

Quantitative Data Summary

Table 1: Summary of Reaction Metrics and Stereochemical Yields

StepIntermediate/ProductYield (%)d.e. (%)Key Conditions
1Oxime Formation92N/ANH₂OH·HCl, NaOAc, EtOH, Reflux, 2h
2Catalytic Reduction88~10Raney Ni, H₂ (50 psi), NH₃/MeOH, 25 °C, 12h
3Tartrate Crystallization42*>98L-Tartaric Acid, MeOH/H₂O, 65 °C to 20 °C
4Free-Basing95>982M NaOH, DCM extraction, 25 °C

*Yield is based on the theoretical maximum of 50% for isolating a single diastereomer from a ~1:1 mixture.

Process Visualization

SynthesisWorkflow SM 1-((S)-1-Phenylethyl)pyrrolidin-3-one (Chiral Starting Material) Oxime Oximation (NH2OH·HCl, NaOAc, EtOH) SM->Oxime Reduction Catalytic Reduction (Raney Ni, H2, NH3/MeOH) Oxime->Reduction Mix Diastereomeric Amine Mixture (3R,1'S) & (3S,1'S) Isomers Reduction->Mix Res Diastereomeric Resolution (L-Tartaric Acid Crystallization) Mix->Res Dia1 (3S,1'S)-1-(1-Phenylethyl)pyrrolidin-3-amine L-Tartrate Salt (Crystallized) Res->Dia1 Selective Crystallization Dia2 (3R,1'S)-1-(1-Phenylethyl)pyrrolidin-3-amine (Remains in Mother Liquor) Res->Dia2 Mother Liquor FreeBase Basification & Extraction (NaOH, DCM) Dia1->FreeBase Product Diastereomerically Pure (3S,1'S)-1-(1-Phenylethyl)pyrrolidin-3-amine FreeBase->Product

Workflow for the asymmetric synthesis and resolution of 1-(1-phenylethyl)pyrrolidin-3-amine.

References

  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Retrieved from 1

  • ResearchGate / Tetrahedron: Asymmetry. (2008). Practical resolution of 3-aminopyrrolidine via diastereomeric salt formation with (S)-2-methoxy-2-phenylacetic acid. Retrieved from 3

  • Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Retrieved from 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Diastereomeric Resolution of 1-(1-Phenylethyl)pyrrolidin-3-amine

Welcome to the Technical Support Center for the isolation and purification of chiral amine building blocks. This guide is specifically engineered for researchers, chemists, and drug development professionals working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of chiral amine building blocks. This guide is specifically engineered for researchers, chemists, and drug development professionals working with 1-(1-Phenylethyl)pyrrolidin-3-amine , a critical intermediate in the synthesis of advanced therapeutics such as fluoroquinolone antibiotics and carbapenems.

Theoretical Foundation & Resolution Workflow

When 1-(1-phenylethyl)pyrrolidin-3-amine is synthesized using enantiopure (S)-1-phenylethylamine as a chiral auxiliary and nitrogen donor , the newly formed stereocenter on the pyrrolidine ring results in a mixture of two diastereomers: (3R, 1'S) and (3S, 1'S) .

Unlike enantiomers, diastereomers possess distinct physicochemical properties (e.g., dipole moments, pKa values, and solubilities). This causality allows them to be separated without the strict need for chiral stationary phases, relying instead on fractional crystallization or preparative chromatography . While they are already diastereomers, forming a salt with an additional chiral resolving agent (like tartaric acid or (S)-2-methoxy-2-phenylacetic acid) often amplifies the solubility differential, creating a highly efficient thermodynamic separation system .

Separation Workflow

G cluster_A Path A: Fractional Crystallization cluster_B Path B: Preparative Chromatography Start Crude Mixture (3R,1'S) & (3S,1'S) Salt Diastereomeric Salt Formation (e.g., L-Tartaric Acid) Start->Salt Column Silica Gel Column (Normal Phase) Start->Column Recryst Recrystallization (EtOH/H2O) Salt->Recryst FreeBase Free-Basing (NaOH, pH > 12) Recryst->FreeBase PureR Pure (3R,1'S)-Diastereomer FreeBase->PureR PureS Pure (3S,1'S)-Diastereomer FreeBase->PureS Mother Liquor Elution Elution (DCM/MeOH/NH4OH) Column->Elution Fractions Fraction Collection & Evaporation Elution->Fractions Fractions->PureR Fractions->PureS

Workflow for the diastereomeric resolution of 1-(1-phenylethyl)pyrrolidin-3-amine.

Standard Operating Protocols

Protocol A: Fractional Crystallization (Diastereomeric Salt Formation)

This protocol utilizes a "double diastereomeric" approach to maximize solubility differences.

  • Salt Formation: Dissolve the crude diastereomeric mixture of 1-(1-phenylethyl)pyrrolidin-3-amine (1.0 eq) in absolute ethanol (approx. 10 mL/g). Add a resolving agent such as L-tartaric acid or (S)-2-methoxy-2-phenylacetic acid (1.0 eq) dissolved in a minimum volume of ethanol.

  • Dissolution: Heat the suspension to reflux (70–80 °C) until a homogeneous solution is achieved. If the solution remains cloudy, add deionized water dropwise until clear.

  • Controlled Cooling: Cool the solution strictly at a rate of 5 °C/hour down to room temperature. Causality: Rapid cooling causes supersaturation, leading to the compound "oiling out" rather than forming a highly ordered crystal lattice.

  • Isolation: Isolate the precipitated diastereomeric salt via vacuum filtration. Wash the filter cake with ice-cold ethanol to remove mother liquor residues.

  • Free-Basing: Suspend the purified salt in water. Adjust the aqueous phase to pH > 12 using 6M NaOH. Extract the aqueous layer three times with 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM).

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure diastereomeric free base.

Protocol B: Preparative Silica Gel Chromatography

For smaller scales or when crystallization fails, chromatographic separation leverages the distinct polarities of the diastereomers.

  • Stationary Phase Preparation: Slurry-pack a column with normal-phase silica gel (230–400 mesh) using DCM.

  • Mobile Phase Optimization: Prepare an eluent system of DCM/MeOH/NH₄OH in a 90:9:1 volumetric ratio. Causality: The 1% aqueous ammonia (NH₄OH) acts as a basic modifier, deactivating the acidic silanol groups on the silica gel. Without it, the primary/secondary amines will hydrogen-bond strongly to the stationary phase, causing severe peak tailing.

  • Loading & Elution: Dissolve the crude mixture in a minimum volume of the mobile phase, load it onto the column, and elute under positive pressure.

  • Fractionation: Collect fractions and monitor via TLC (visualized with Ninhydrin stain). The less polar diastereomer will elute first. Pool and evaporate pure fractions.

Quantitative Data & Optimization Matrices

Table 1: Physicochemical Comparison of Diastereomers (Representative Data)

Property / Parameter(3R, 1'S)-Diastereomer(3S, 1'S)-DiastereomerCausality / Note
TLC Retention Factor (Rf) ~0.35~0.25Measured in DCM/MeOH/NH₄OH (90:9:1). Spatial orientation alters silica affinity.
Salt Solubility (EtOH) Lower (Precipitates)Higher (Stays in Mother Liquor)When crystallized with L-Tartaric acid.
¹H-NMR Shift (CH₃ doublet) ~1.35 ppm~1.38 ppmThe magnetic anisotropy of the pyrrolidine ring shields the methyl group differently.

Table 2: Solvent Selection Matrix for Crystallization

Solvent SystemNucleation SpeedPurity (de)YieldRecommendation
100% EthanolSlow>95%ModerateOptimal for initial salt screening.
EtOH / H₂O (9:1)Moderate>98%HighBest overall ; water increases solubility of the undesired isomer.
MethanolFast<80%LowNot recommended; solubility is too high for both salts.
EtOH / AcetoneVery Fast<70%HighProne to "oiling out" due to rapid supersaturation.

Troubleshooting Guides & FAQs

Q1: Why is my product "oiling out" instead of forming crystals during fractional crystallization? A: Oiling out occurs when the solute separates as a liquid phase rather than a solid because the solution becomes supersaturated too quickly, or the solvent system is too polar. Solution: Re-heat the mixture until homogeneous, add 5-10% of an anti-solvent (like ethyl acetate), and cool much more slowly. Introducing a seed crystal at the cloud point provides a nucleation site, forcing the molecules into a solid lattice rather than an amorphous oil .

Q2: I am seeing severe tailing on my silica gel column, and the diastereomers are co-eluting. How can I fix this? A: Aliphatic amines interact strongly with the acidic silanol (Si-OH) sites on standard silica gel, causing them to drag through the column. Solution: You must saturate these acidic sites. Ensure your mobile phase contains at least 1% of a basic modifier like concentrated aqueous NH₄OH or Triethylamine (Et₃N). Alternatively, switch to alumina (basic) stationary phase.

Q3: Why is my yield so low after the free-basing step? Where is my product going? A: 1-(1-Phenylethyl)pyrrolidin-3-amine is a highly polar diamine with significant aqueous solubility. If the pH is not high enough, the amine remains partially protonated and stays in the water layer. Solution: Ensure the aqueous phase is adjusted to a pH strictly > 12. Furthermore, avoid using highly non-polar solvents like hexanes for extraction; use 2-MeTHF or DCM, and perform at least three extractions to ensure complete mass transfer.

Q4: How can I accurately determine the diastereomeric excess (de) of my isolated product? A: While optical rotation can give a rough estimate, it is not quantitatively reliable for mixtures. Solution: Use ¹H-NMR and integrate the distinct doublet peaks of the methyl group on the phenylethyl moiety (typically around 1.35 ppm vs 1.38 ppm). For precise quantification, use High-Performance Liquid Chromatography (HPLC) on a standard C18 reverse-phase column; because they are diastereomers, a chiral column is not strictly necessary, though it can improve baseline resolution.

Q5: Can I recycle the undesired diastereomer left in the mother liquor? A: Yes. Through a process known as Crystallization-Induced Dynamic Resolution (CIDR), the undesired stereocenter on the pyrrolidine ring can sometimes be epimerized (racemized) in situ using radical or photoredox catalysts, allowing continuous precipitation of the desired diastereomeric salt .

References

  • Yamamoto, Y., Ohmori, H., & Sawada, S. "A Facile Synthesis of (S,S)-(+)-and (R,R)-(-)-2,5-Bis(methoxymethy)pyrrolidine." Synlett 1991(5): 319-320. URL:[Link]

  • Sakai, K., et al. "Practical resolution of 3-aminopyrrolidine via diastereomeric salt formation with (S)-2-methoxy-2-phenylacetic acid." Tetrahedron: Asymmetry 19 (2008): 1622-1625. URL:[Link]

  • Blacker, J., & Headley, C. E. "Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product." Green Chemistry in the Pharmaceutical Industry (2010): 269–288. URL:[Link]

  • Berger, M., et al. "Light-Driven Crystallization-Induced Dynamic Resolution of Amines." Journal of the American Chemical Society 144(1) (2022): 123-130. URL:[Link]

Optimization

Technical Support Center: Purification of Crude 1-(1-Phenylethyl)pyrrolidin-3-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex purificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex purification landscape of 1-(1-Phenylethyl)pyrrolidin-3-amine .

This molecule is a highly polar, basic diamine featuring two distinct stereocenters. Standard purification workflows often fail due to severe silica gel streaking, diastereomeric overlap, and transition metal contamination. This guide synthesizes field-proven methodologies, explaining the mechanistic causality behind each step to ensure your protocols are robust, reproducible, and self-validating.

Part 1: Physicochemical Profiling & Causality

Before troubleshooting, we must understand the physical constraints of the molecule. The presence of a tertiary amine (pyrrolidine ring) and a primary amine (C3 position) dictates its chromatographic and chemical behavior [1].

Table 1: Physicochemical Properties & Purification Impact

PropertyValueCausality & Impact on Purification Workflow
Molecular Weight 190.28 g/mol Essential for mass balance and LC-MS ESI+ tracking ( m/z=191.1 ).
Predicted pKa 9.67 ± 0.20Highly basic. Requires aqueous phases to be adjusted to pH > 11.5 to ensure complete deprotonation during free-basing [1].
Boiling Point ~267.7 °CHigh-boiling viscous oil. Standard distillation causes thermal degradation; requires high-vacuum Kugelrohr distillation (< 1 mbar).
Stereocenters 2 (C1' and C3)Generates up to 4 stereoisomers (diastereomeric pairs). Achiral chromatography is insufficient for isolation [2].

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why is my product streaking severely on normal-phase silica gel, and how do I resolve it?

The Causality: Standard silica gel is populated with acidic silanol groups (Si-OH). The dual basic nitrogen atoms in 1-(1-Phenylethyl)pyrrolidin-3-amine act as strong hydrogen-bond acceptors and proton scavengers, leading to irreversible secondary interactions with the stationary phase. This manifests as severe peak tailing, co-elution with impurities, and poor mass recovery.

The Solution: You must suppress silanol ionization. While switching to reverse-phase C18 chromatography is ideal, normal-phase purification is viable if you saturate the column with a volatile basic modifier like ammonium hydroxide ( NH4​OH ) or triethylamine ( Et3​N ).

ChromatographyWorkflow Start Crude 1-(1-Phenylethyl) pyrrolidin-3-amine Check TLC Analysis (Check for Streaking) Start->Check Prep Prepare Basic Mobile Phase (DCM:MeOH:NH4OH 90:9:1) Check->Prep Streaking observed Load Dry Loading onto Celite (Avoid Silica) Prep->Load Elute Flash Chromatography (Collect Fractions) Load->Elute Validate Ninhydrin Stain (Identify Primary Amine) Elute->Validate Pure Pure Free-Base Product Validate->Pure Positive (Purple Spot)

Workflow for mitigating silica gel streaking during normal-phase purification.

Self-Validating Protocol: Basic-Modified Flash Chromatography

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) / Methanol (MeOH) / 28% Aqueous NH4​OH in a 90:9:1 volumetric ratio.

  • Column Equilibration: Flush the raw silica column with 3 column volumes (CV) of the basic mobile phase. Validation check: Test the eluent coming off the column with pH paper. It must read basic (pH > 9) before loading the sample; otherwise, the silanols are not fully capped.

  • Dry Loading: Dissolve the crude oil in minimal DCM, add Celite (not silica, to prevent pre-adsorption degradation), and concentrate to a free-flowing powder. Load onto the column.

  • Elution & Detection: Elute using the 90:9:1 isocratic gradient.

  • Fraction Validation: Spot fractions on a TLC plate, heat with Ninhydrin stain. A deep purple spot confirms the presence of the primary amine on the pyrrolidine C3 position.

FAQ 2: My crude synthesis yielded a mixture of diastereomers. How can I separate them efficiently without preparative HPLC?

The Causality: If your synthetic route involved the reductive amination of an achiral 3-pyrrolidinone with chiral 1-phenylethylamine (or vice versa), the creation of the new sp3 stereocenter at C3 lacks perfect facial selectivity, yielding a diastereomeric mixture [3]. Because diastereomers have distinct physical properties, they can be separated via fractional crystallization by forming a rigid hydrogen-bonded salt network with a chiral resolving acid.

The Solution: Perform a diastereomeric salt resolution using L-(+)-Tartaric Acid or Di-p-toluoyl-D-tartaric acid (DTTA). The chiral acid forms a crystalline lattice preferentially with one diastereomer due to steric packing thermodynamics [2].

DiastereomerResolution Mixture Diastereomeric Mixture (R,R / S,S / R,S / S,R) AddAcid Add L-(+)-Tartaric Acid in Hot Ethanol Mixture->AddAcid Crystallize Fractional Crystallization (Cool slowly to 20°C) AddAcid->Crystallize Filter Vacuum Filtration Crystallize->Filter Solid Enriched Diastereomeric Salt Filter->Solid Filter Cake Liquid Mother Liquor (Other Isomers) Filter->Liquid Filtrate FreeBase Alkaline Extraction (pH > 11.5) Solid->FreeBase Target Resolved Target Isomer FreeBase->Target

Diastereomeric resolution pathway using chiral acid fractional crystallization.

Self-Validating Protocol: Chiral Salt Resolution

  • Salt Formation: Dissolve the crude diamine (1.0 eq) in boiling absolute ethanol (10 mL/g). Slowly add a solution of L-(+)-Tartaric acid (1.0 eq) in hot ethanol.

  • Controlled Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed over 12 hours. Causality: Rapid cooling traps kinetic impurities; slow cooling ensures the thermodynamic selection of the most stable diastereomeric salt lattice.

  • Filtration: Filter the crystals under a vacuum and wash with ice-cold ethanol.

  • Free-Basing (Validation Step): Suspend the crystals in water. Add 6M NaOH dropwise until the aqueous phase reaches pH > 11.5. Validation check: Dip universal indicator paper into the solution; a dark purple color ensures the primary and tertiary amines are completely deprotonated.

  • Extraction: Extract the free base with DCM (3 x 20 mL), dry over Na2​SO4​ , and concentrate. Determine the Diastereomeric Ratio (d.r.) via 1H -NMR (look for the distinct chemical shifts of the benzylic CH proton).

FAQ 3: How do I remove residual transition metal catalysts (e.g., Iridium or Palladium) from the reductive amination step?

The Causality: Modern syntheses of functionalized pyrrolidines often utilize borrowing hydrogen methodologies with Iridium catalysts or standard reductive aminations with Pd/C[3]. The 1,3-diamine motif of your product acts as a potent bidentate ligand, chelating residual heavy metals. This causes the product to appear dark brown/black and fail elemental analysis.

The Solution: Implement an orthogonal acid-base liquid-liquid extraction coupled with a functionalized silica metal scavenger.

Self-Validating Protocol: Metal Scavenging

  • Acidic Partitioning: Dissolve the crude black oil in Ethyl Acetate (EtOAc). Extract with 1M HCl (3 x 25 mL). The protonated diamine moves to the aqueous layer, leaving neutral organic impurities and some uncoordinated metal species in the EtOAc.

  • Aqueous Wash: Wash the acidic aqueous layer with fresh EtOAc once to remove trace lipophilic impurities.

  • Basification & Recovery: Basify the aqueous layer to pH 12 using solid Na2​CO3​ or NaOH. Extract the newly formed free-base diamine back into pure DCM.

  • Scavenging: To the DCM organic layer, add 10-20 wt% of a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU). Stir at room temperature for 4 hours. Causality: The highly nucleophilic thiol/thiourea groups on the scavenger outcompete the diamine for the transition metal ions.

  • Filtration: Filter through a fine frit. The resulting filtrate should be a pale yellow or colorless oil upon concentration.

References

  • Tomioka, K., et al. "Process for producing 1H-3-aminopyrrolidine and derivatives thereof." European Patent Office, EP1188744A1, 2002.
  • Pagnoux-Ozherelyeva, A., et al. "Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology." The Journal of Organic Chemistry, ACS Publications, 2023. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Hydrogenation Steps for 1-(1-Phenylethyl)pyrrolidin-3-amine

Welcome to the technical support center for the synthesis of 1-(1-Phenylethyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(1-Phenylethyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical N-debenzylation (hydrogenolysis) step. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction, ensure safety, and achieve high yields of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows very low or no conversion to the desired pyrrolidin-3-amine. What are the primary causes?

A1: Failure to initiate the hydrogenation is a common issue that typically points to one of four areas: catalyst viability, hydrogen availability, system integrity, or reaction conditions.

  • Catalyst Activity: The most frequent culprit is an inactive catalyst. Palladium on carbon (Pd/C) and Raney Nickel are pyrophoric when dry and can be deactivated by improper handling or storage, leading to oxidation.[1] Furthermore, the starting material or solvent may contain impurities, especially sulfur compounds, which are known to poison palladium catalysts.[2] Even trace amounts can completely halt the reaction.

  • Hydrogen Availability: The reaction is dependent on sufficient contact between the hydrogen gas, the substrate, and the catalyst surface. Ensure that your hydrogen supply is adequate and that the system is properly purged of air. Inadequate stirring can lead to poor gas-liquid mixing, starving the catalyst of hydrogen.[2] For reactions run at atmospheric pressure using a balloon, remember that hydrogen can diffuse through rubber over time; using a double-layered balloon is a practical way to mitigate this for overnight reactions.[3]

  • System Integrity: Leaks in your reaction setup are a significant safety hazard and will prevent the system from maintaining the necessary hydrogen pressure, especially in a Parr-type apparatus.[2] Before starting, always ensure all seals and connections are secure.

  • Reaction Conditions: While N-debenzylation can often proceed at room temperature, some substrates are more stubborn.[4] A modest increase in temperature (e.g., to 40-50°C) can significantly increase the reaction rate. However, excessively high temperatures can promote side reactions.[2]

Q2: The reaction starts successfully but then stalls, leaving a significant amount of starting material. Why is my reaction incomplete?

A2: A stalling reaction typically indicates progressive catalyst deactivation. The primary cause is often product inhibition, where the newly formed amine product adsorbs onto the catalyst's active sites, preventing further substrate binding.

  • Product Inhibition (Catalyst Poisoning): Amines, being basic, can strongly coordinate to the acidic sites on the catalyst surface, effectively poisoning it.[5] Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its ability to bind to the catalyst and keeping the active sites available.

  • Catalyst Loading: You may simply have an insufficient amount of catalyst for the scale of your reaction. A typical loading for Pd/C is between 5-10 mol% of palladium relative to the substrate. If stalling is observed, a higher catalyst loading may be required to drive the reaction to completion.

  • Moisture: For some catalysts, particularly Raney Nickel, the presence of water can affect activity. Ensure you are using anhydrous solvents if your protocol specifies it.

Q3: I'm observing the formation of a significant byproduct where the phenyl ring has been reduced to a cyclohexyl ring. How can I improve selectivity and prevent this over-reduction?

A3: The saturation of the aromatic ring is a known side reaction in hydrogenation, particularly when using highly active catalysts or harsh conditions. The key to preventing this is to control the reactivity of your catalytic system.

  • Catalyst Choice is Critical:

    • Palladium on Carbon (Pd/C): This is generally the preferred catalyst for N-debenzylation as it is highly effective for cleaving the benzylic C-N bond while being less prone to reducing the aromatic ring under standard conditions (1-4 atm H₂, room temperature).[6]

    • Raney Nickel: This catalyst is much more aggressive and is widely used for the hydrogenation of aromatic rings to their corresponding cycloalkanes.[7] It should generally be avoided for this specific transformation unless over-reduction is desired.

    • Platinum and Rhodium Catalysts: Catalysts like Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C) are also highly effective for aromatic ring saturation and should be avoided to maintain selectivity.[8]

  • Reaction Conditions: Even with Pd/C, high hydrogen pressure and elevated temperatures increase the risk of ring reduction. Operate at the mildest conditions that afford a reasonable reaction rate (e.g., start at atmospheric pressure and room temperature).

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate in a process called catalytic transfer hydrogenation (CTH) can be a much milder method that often shows excellent selectivity for debenzylation over ring saturation.[9][10]

Q4: Are there alternatives to using high-pressure hydrogen gas for this debenzylation?

A4: Yes. For laboratories not equipped for high-pressure reactions, or for those seeking a milder and often more selective method, Catalytic Transfer Hydrogenation (CTH) is an excellent alternative.[11]

In CTH, hydrogen is generated in situ from a donor molecule. The most common and effective system for N-debenzylation involves 10% Pd/C as the catalyst with ammonium formate as the hydrogen donor.[10][12] The reaction is typically run at reflux in a protic solvent like methanol. This method avoids the hazards of handling hydrogen gas and specialized pressure equipment while often providing clean and rapid conversion.[9][10] Other hydrogen donors include formic acid, 2-propanol, and cyclohexene, though ammonium formate is particularly well-suited for this application.[5][13]

Q5: What are the most critical safety precautions I must take during this hydrogenation?

A5: Hydrogenation reactions are intrinsically hazardous and demand strict adherence to safety protocols. The primary risks are fire and explosion.[14]

  • Hydrogen Gas Flammability: Hydrogen has an extremely wide flammability range (4-76% in air) and a very low ignition energy.[1] Always work in a well-ventilated fume hood, and ensure there are no ignition sources nearby. Before introducing hydrogen, the reaction vessel must be thoroughly purged with an inert gas (like nitrogen or argon) to remove all oxygen.[1][3]

  • Pyrophoric Catalysts: Both Pd/C and Raney Nickel are pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially when dry and containing adsorbed hydrogen.[1][14]

    • Handling: Never add a dry, pyrophoric catalyst to a flask containing flammable solvent vapors in an air atmosphere.[3][6] It is best practice to add the catalyst first, then the solvent, and then purge the system with inert gas before introducing the substrate and finally the hydrogen.

    • Filtration: The most dangerous step is often the post-reaction filtration to remove the catalyst. Never allow the catalyst to dry on the filter paper. Keep the filter cake wet with solvent at all times. The filtration apparatus should be purged with inert gas. Quench the recovered catalyst by slowly adding it to a large volume of water in an open container, away from flammable materials.

Troubleshooting and Reaction Pathway Diagrams

Diagram 1: Troubleshooting Workflow for Low Conversion A logical decision tree for diagnosing a stalled hydrogenation reaction.

G start Low / No Conversion q_catalyst Is the catalyst active? start->q_catalyst q_h2 Is H2 supply adequate? q_catalyst->q_h2 Yes sol_catalyst Replace catalyst. Use fresh, properly stored catalyst. Check for impurities. q_catalyst->sol_catalyst No q_conditions Are conditions optimal? q_h2->q_conditions Yes sol_h2 Check for leaks. Ensure adequate stirring. Use double-layer balloon for atm. pressure. q_h2->sol_h2 No sol_conditions Increase temperature moderately (e.g., 40-50°C). Increase H2 pressure if possible. q_conditions->sol_conditions No test_catalyst Test with standard substrate (e.g., cyclohexene). sol_catalyst->test_catalyst

Diagram 2: Reaction Pathways Desired debenzylation versus potential side reactions.

G sub 1-(1-Phenylethyl)pyrrolidin-3-amine (Starting Material) prod Pyrrolidin-3-amine (Desired Product) sub->prod Desired Path (Pd/C, H2 or CTH) Mild Conditions side1 1-(1-Cyclohexylethyl)pyrrolidin-3-amine (Over-reduction Product) sub->side1 Side Reaction (Raney Ni, Rh/C, or Harsh Conditions)

Experimental Protocols
Protocol 1: Standard Hydrogenation using Pd/C and H₂ Gas
  • Vessel Preparation: To a clean, dry hydrogenation flask equipped with a magnetic stir bar, add 10% Pd/C catalyst (5-10 mol% Pd relative to the substrate).

  • Inerting: Seal the flask and purge with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen.

  • Solvent and Substrate Addition: Under the inert atmosphere, add an appropriate solvent (e.g., methanol or ethanol) followed by the 1-(1-phenylethyl)pyrrolidin-3-amine substrate.

  • Hydrogenation: Securely attach a hydrogen-filled balloon (double-layered for overnight reactions) or connect the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the inert gas and backfill with hydrogen. Repeat this cycle three times.[5]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature may be gently increased to 40-50°C.

  • Workup: Once the reaction is complete, purge the flask with inert gas to remove all hydrogen. Filter the mixture through a pad of Celite® to remove the catalyst, ensuring the Celite pad is kept wet with the solvent throughout the filtration to prevent ignition.[3] Wash the pad with additional solvent. The filtrate can then be concentrated and purified as required.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1-(1-phenylethyl)pyrrolidin-3-amine substrate, 10% Pd/C (an equal weight to the substrate is a common starting point), and dry methanol.[10]

  • Reagent Addition: Under a nitrogen or argon atmosphere, add anhydrous ammonium formate (typically 4-5 equivalents) in a single portion.[10]

  • Reaction: Stir the mixture and heat to reflux. The reaction is often rapid (30-60 minutes). Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® (kept wet) to remove the catalyst, washing the pad with methanol or chloroform.[10] The combined filtrate is concentrated under reduced pressure to yield the crude product, which can then be purified.

Data Summary Tables

Table 1: Comparison of Common Hydrogenation Catalysts

CatalystPrimary ApplicationProsCons
10% Pd/C Hydrogenolysis (Debenzylation), Double Bond ReductionExcellent selectivity for debenzylation[6]Prone to poisoning by amines and sulfur[2]; Pyrophoric[1]
Raney® Nickel Aromatic Ring Saturation, Aldehyde/Ketone/Nitrile ReductionHighly active, cost-effective[7]Low selectivity, often causes over-reduction[7]; Pyrophoric[1]
PtO₂ (Adams' Cat.) Aromatic Ring Saturation, Alkene ReductionVery active for ring saturationNot selective for debenzylation; Pyrophoric[1]
Rh/C Aromatic & Heterocyclic Ring SaturationHighly effective for difficult reductions[8]Expensive; Too reactive for selective debenzylation

Table 2: Quick Troubleshooting Guide

ProblemLikely Cause(s)Recommended Solution(s)
No Reaction Inactive catalyst; H₂ leak; ImpuritiesUse fresh catalyst; Check system seals; Purify starting materials
Incomplete Reaction Product inhibition; Insufficient catalystAdd a weak acid (e.g., AcOH); Increase catalyst loading
Over-reduction Catalyst too active; Conditions too harshSwitch to Pd/C; Use lower pressure/temperature; Use CTH
Slow Reaction Poor mixing; Low temperatureIncrease stirring speed; Gently warm the reaction (40-50°C)

Sources

Optimization

Technical Support Center: Enantiomeric Excess (ee) Optimization for 1-(1-Phenylethyl)pyrrolidin-3-amine

Welcome to the Technical Support Center. This hub is designed for researchers, chemists, and drug development professionals working on the asymmetric synthesis and chiral resolution of 1-(1-Phenylethyl)pyrrolidin-3-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, chemists, and drug development professionals working on the asymmetric synthesis and chiral resolution of 1-(1-Phenylethyl)pyrrolidin-3-amine . Because this compound possesses two chiral centers—one on the exocyclic phenylethyl group and one at the C3 position of the pyrrolidine ring—optimizing its stereochemistry requires precise control over both diastereomeric excess (de) and enantiomeric excess (ee).

Below, you will find troubleshooting guides, causality-driven FAQs, and self-validating experimental protocols to resolve common bottlenecks in your workflow.

Section 1: Troubleshooting Diastereoselective Synthesis

Q: Why am I observing poor diastereomeric excess (de) when synthesizing 1-(1-phenylethyl)pyrrolidin-3-amine via the reductive amination of 1-(1-phenylethyl)pyrrolidin-3-one?

Causality & Mechanism: When you utilize enantiopure 1-phenylethylamine (e.g., the (S)-enantiomer) as a chiral auxiliary, the existing stereocenter is meant to induce asymmetry during the formation of the new chiral center at C3. However, if you use a small, unhindered reducing agent (like standard NaBH4​ ) in a polar solvent, the hydride can attack the intermediate iminium ion from both the Re and Si faces with nearly equal activation energies.

To optimize de, you must maximize the steric differentiation provided by the α -methylbenzyl group. Switching to a bulkier reducing agent like sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in a non-polar solvent (such as dichloroethane) forces the hydride to attack exclusively from the less sterically hindered face, significantly favoring one diastereomeric transition state over the other (1).

Section 2: Classical Diastereomeric Salt Resolution

Q: I have a diastereomeric/racemic mixture of the amine. How can I isolate the desired stereoisomer effectively using classical salt resolution, and why do some crystallizations fail?

Causality & Mechanism: Classical resolution relies on reacting your amine mixture with a chiral acid to form diastereomeric salts. Because diastereomers have distinct physical properties (e.g., lattice energy and solubility), they can be separated via fractional crystallization. Crystallization failures usually occur due to impurity entrainment or an improper cooling gradient that bypasses the critical nucleation event. Screening with 0.5 to 1.0 molar equivalents of chiral agents like (+)-tartaric acid or (+)-mandelic acid in a methanol/ethyl acetate mixture provides the optimal thermodynamic environment for selective precipitation (2).

Protocol: Diastereomeric Salt Resolution

This protocol is a self-validating system: the appearance of a crystalline precipitate confirms the successful formation of the less soluble diastereomeric salt.

  • Dissolution: Dissolve 1.0 equivalent of the 1-(1-phenylethyl)pyrrolidin-3-amine mixture in a 1:1 (v/v) mixture of methanol and ethyl acetate.

  • Salt Formation: Add a solution containing 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) dissolved in the same solvent mixture (3).

  • Controlled Nucleation: Heat the mixture gently to 60 °C to ensure complete dissolution. Implement a controlled cooling ramp (0.5 °C/min) down to room temperature, followed by incubation at 4 °C for 12 hours to induce selective crystallization.

  • Isolation: Filter the resulting crystals and wash them with cold ethyl acetate to remove any mother liquor containing the unwanted isomer.

  • Freebasing: Suspend the isolated salt in water, alkalinize to pH > 10 using 2M NaOH, and extract the enantiopure free amine into dichloromethane. Dry over Na2​SO4​ and concentrate under reduced pressure (4).

Section 3: Enzymatic Kinetic Resolution (EKR)

Q: Can enzymatic kinetic resolution be applied to the primary amine group on the pyrrolidine ring to achieve >99% ee?

Causality & Mechanism: Yes. Enzymatic kinetic resolution utilizes the stereoselectivity of lipases to catalyze the acylation of one enantiomer at a significantly faster rate than the other. For pyrrolidine-3-amine derivatives, Candida antarctica lipase B (CALB, commercially available as Novozym 435) is highly effective. The enzyme's active site sterically accommodates one specific stereoconfiguration of the primary amine at the C3 position, leading to rapid acylation. The opposite enantiomer experiences severe steric clash within the enzymatic pocket and remains unreacted, allowing for easy chromatographic separation (3).

Protocol: Enzymatic Kinetic Resolution using CALB
  • Substrate Preparation: Dissolve the racemic/diastereomeric amine in an anhydrous organic solvent (e.g., toluene or methyl tert-butyl ether).

  • Acyl Donor Addition: Add 1.5 equivalents of an acyl donor (e.g., isopropyl methoxyacetate or ethyl acetate).

  • Enzyme Addition: Add immobilized CALB (Novozym 435) at 10–20% w/w relative to the amine substrate.

  • Incubation & Monitoring: Shake the reaction mixture at 30–50 °C. Monitor the conversion strictly via chiral HPLC. Critical step: Stop the reaction exactly at ~50% conversion to maximize the ee of both the unreacted amine and the acylated product.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Separate the highly polar unreacted amine from the less polar acylated amide using standard silica gel flash chromatography.

Section 4: Data Presentation & Visual Workflows

Table 1: Comparison of Chiral Optimization Methods
Resolution MethodPrimary ReagentsTypical ee/deScalabilityKey Mechanistic Advantage
Chiral Auxiliary Induction (S)-1-Phenylethylamine, NaBH(OAc)3​ 70–90% deHighIntegrates directly into the synthetic route; avoids late-stage resolution.
Classical Salt Resolution (+)-Tartaric Acid, (+)-Mandelic Acid>95% eeVery HighHighly cost-effective; robust for bulk API production and scale-up.
Enzymatic Kinetic Resolution CALB (Novozym 435), Isopropyl methoxyacetate>99% eeMediumExtremely high stereoselectivity under mild, environmentally friendly conditions.
Workflow Visualization

Workflow cluster_0 Path A: Diastereomeric Salt Resolution cluster_1 Path B: Enzymatic Kinetic Resolution Start 1-(1-Phenylethyl)pyrrolidin-3-amine (Stereoisomeric Mixture) AddAcid Add Chiral Acid (e.g., (+)-Tartaric Acid) Start->AddAcid AddEnzyme Add CALB Enzyme & Acyl Donor Start->AddEnzyme Crystallize Fractional Crystallization (Controlled Cooling) AddAcid->Crystallize Salt Diastereomeric Salt (High de/ee) Crystallize->Salt Base Alkalinization (pH > 10) & Extraction Salt->Base PureA Enantiopure Amine (Target API Intermediate) Base->PureA Incubate Incubate at 30-50 °C (Stop at ~50% Conv.) AddEnzyme->Incubate Separate Chromatographic Separation Incubate->Separate Unreacted Unreacted Amine (High ee) Separate->Unreacted Acylated Acylated Amine (High ee) Separate->Acylated

Figure 1: Comparative workflows for the chiral resolution of 1-(1-Phenylethyl)pyrrolidin-3-amine.

References

  • Chiral Resolution Screening | Solid State Onyx Scientific [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine ( α -PEA): Privileged Chiral Inducer and Auxiliary PMC - National Institutes of Health (NIH)[Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization The Royal Society of Chemistry[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: HPLC Methodologies for the Purity Analysis of 1-(1-Phenylethyl)pyrrolidin-3-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chromatographic method selection, stereochemical resolution, and experimental validation. The Analytical Challenge: S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chromatographic method selection, stereochemical resolution, and experimental validation.

The Analytical Challenge: Stereochemistry and Basicity

1-(1-Phenylethyl)pyrrolidin-3-amine is a highly valuable chiral building block in pharmaceutical synthesis. From an analytical perspective, this molecule presents a complex triad of challenges:

  • Multiple Stereocenters: The molecule possesses two chiral centers (one on the phenylethyl group, one at the C3 position of the pyrrolidine ring), resulting in four distinct stereoisomers (two pairs of enantiomers, which are diastereomeric to one another).

  • Dual Basic Sites: It contains both a primary amine (at C3) and a tertiary amine (N1 of the pyrrolidine ring). These highly basic nitrogen atoms ( pKa​≈9.5−10.5 ) aggressively interact with residual acidic silanols on standard silica-based stationary phases, leading to severe peak tailing and loss of resolution.

  • Sub-optimal Chromophore: While the phenyl ring provides UV absorbance at low wavelengths (210–220 nm), relying on this region often results in baseline noise from mobile phase solvents, limiting the Limit of Detection (LOD) for trace impurity profiling.

To establish a robust quality control framework, analytical scientists must choose between Direct Chiral HPLC and Indirect Pre-Column Derivatization HPLC . This guide objectively compares these methodologies, providing the mechanistic rationale and experimental data required to implement a self-validating analytical system.

Methodological Comparison: Direct vs. Indirect Workflows

Method A: Direct Chiral HPLC (Normal Phase / Polar Organic Mode)

Direct separation utilizes Chiral Stationary Phases (CSPs) such as immobilized amylose or cellulose derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • The Causality of Mobile Phase Modifiers: To suppress the secondary interactions between the basic amines and the silica support, a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) at 0.1%–0.2% (v/v) is mandatory . The modifier outcompetes the analyte for active silanol sites, sharpening the peaks and improving resolution.

Method B: Indirect Reversed-Phase HPLC (Pre-Column Derivatization)

For trace enantiomeric impurity analysis, pre-column derivatization using reagents like Benzoyl Chloride or para-Toluenesulfonyl chloride (PTSC) is highly effective .

  • The Causality of Derivatization: Derivatizing the primary amine achieves two critical goals. First, it introduces a strong chromophore, shifting the λmax​ to >230 nm and drastically improving sensitivity. Second, it neutralizes one of the basic sites, increasing the molecule's hydrophobicity and allowing for excellent retention and peak shape on standard achiral C18 columns (for chemical purity) or reversed-phase CSPs (for chiral purity) .

MethodSelection A 1-(1-Phenylethyl)pyrrolidin-3-amine Analysis B Chemical Purity (Related Substances) A->B C Chiral Purity (Enantiomers/Diastereomers) A->C D RP-HPLC (C18) Ion-Pairing or High pH Buffer B->D Routine QC E Direct Chiral HPLC (Amylose/Cellulose CSP + DEA) C->E High Throughput F Indirect RP-HPLC (Pre-column Derivatization) C->F Trace Impurity Profiling

Figure 1: Decision matrix for selecting the appropriate HPLC methodology based on analytical goals.

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance of the evaluated methods based on standard pharmaceutical validation criteria.

Table 1: Comparative Performance of HPLC Methodologies

ParameterDirect Chiral HPLC (Normal Phase)Indirect RP-HPLC (Benzoylation)Achiral Ion-Pairing RP-HPLC
Primary Use Case Bulk enantiomeric/diastereomeric purityTrace enantiomeric impuritiesChemical purity (related substances)
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Zorbax Eclipse Plus C18 (150 x 4.6 mm)Waters XBridge C18 (150 x 4.6 mm)
Mobile Phase Hexane/Ethanol/DEA (90:10:0.1 v/v)Water (0.1% TFA) / Acetonitrile10mM Ammonium Bicarbonate (pH 10) / MeOH
Run Time ~25 minutes~15 minutes~20 minutes
Resolution ( Rs​ ) > 2.5 (between all 4 isomers)> 3.0 (diastereomeric pairs)N/A (co-elutes stereoisomers)
Sensitivity (LOD) 0.05% (w/w)0.005% (w/w)0.02% (w/w)
Sample Prep Simple (Dilute & Shoot)Complex (Reaction + Quench)Simple (Dilute & Shoot)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in System Suitability Tests (SST) that must pass before any sample data is considered trustworthy.

Protocol 1: Direct Chiral Separation Workflow

This method relies on the differential spatial fit of the four stereoisomers within the chiral grooves of a polysaccharide-based CSP .

Step 1: Mobile Phase Preparation

  • Mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade Ethanol.

  • Add 1.0 mL of Diethylamine (DEA). Mechanistic Note: DEA is strictly required to mask silanols; omitting it will result in irreversible adsorption of the pyrrolidine.

  • Degas via sonication for 10 minutes.

Step 2: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Step 3: System Suitability Test (Self-Validation)

  • Inject a resolution standard containing a racemic mixture of all four stereoisomers (1 mg/mL).

  • Acceptance Criteria: The system is validated only if the resolution ( Rs​ ) between the closest eluting enantiomeric pair is ≥2.0 , and the USP tailing factor for all peaks is ≤1.5 . If tailing >1.5 , flush the column with 0.5% DEA in ethanol to regenerate the deactivated silanol sites.

Protocol 2: Pre-Column Derivatization & RP-HPLC Workflow

DerivatizationWorkflow N1 1-(1-Phenylethyl) pyrrolidin-3-amine N3 Reaction (Alkaline Buffer, 25°C) N1->N3 N2 Benzoyl Chloride (Derivatizing Agent) N2->N3 N4 Benzoylated Adducts N3->N4 N5 RP-HPLC Separation (UV 254 nm) N4->N5

Figure 2: Mechanistic workflow of pre-column derivatization to neutralize the primary amine and enhance UV detection.

Step 1: Derivatization Reaction

  • Dissolve 5 mg of the amine sample in 1 mL of 0.1 M Sodium Bicarbonate buffer (pH 9.0).

  • Add 100 µL of a 50 mg/mL solution of Benzoyl Chloride in Acetonitrile.

  • Vortex for 30 seconds and incubate at room temperature for 15 minutes. Mechanistic Note: The alkaline buffer neutralizes the HCl byproduct of the Schotten-Baumann reaction, driving the reaction to completion.

  • Quench the reaction by adding 100 µL of 1 M Ethanolamine.

Step 2: Chromatographic Conditions

  • Column: C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Gradient elution from 20% to 80% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 15 minutes.

  • Detection: UV at 254 nm.

Step 3: System Suitability Test (Self-Validation)

  • Inject a blank (derivatization reagents without the analyte).

  • Acceptance Criteria: The system is validated only if the blank shows no interfering peaks at the retention time of the benzoylated analyte. The Signal-to-Noise (S/N) ratio for a 0.05% impurity spike must be ≥10 .

Conclusion

For routine bulk purity analysis of 1-(1-Phenylethyl)pyrrolidin-3-amine, Direct Chiral HPLC utilizing a polysaccharide CSP and a DEA-modified mobile phase offers the best balance of throughput and resolution. However, for late-stage drug development where tracing enantiomeric impurities down to 0.01% is required by ICH guidelines, Indirect Pre-Column Derivatization RP-HPLC is the superior choice due to its enhanced UV molar absorptivity and elimination of primary amine-silanol interactions.

References

  • Babu, C. V. R., et al. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 2014.[Link]

  • "Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination." Journal of the American Chemical Society (ACS), 2023.[Link]

  • "Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine." ResearchGate, 2015.[Link]

Comparative

IR Spectroscopy Characterization of 1-(1-Phenylethyl)pyrrolidin-3-amine: A Comparative Guide

Target Audience: Researchers, analytical scientists, and medicinal chemists. Objective: To objectively compare the infrared (IR) spectroscopic profile of 1-(1-Phenylethyl)pyrrolidin-3-amine against common structural alte...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and medicinal chemists. Objective: To objectively compare the infrared (IR) spectroscopic profile of 1-(1-Phenylethyl)pyrrolidin-3-amine against common structural alternatives, providing a self-validating experimental workflow for accurate structural confirmation.

Introduction & Structural Rationale

In modern drug discovery, chiral pyrrolidine derivatives are indispensable building blocks. 1-(1-Phenylethyl)pyrrolidin-3-amine is frequently utilized as a chiral auxiliary and diamine scaffold in the synthesis of potent therapeutics, including GPCR ligands and quinolone antibacterials.

As a Senior Application Scientist, I frequently see misidentifications between closely related pyrrolidine analogs. The structural nuances of 1-(1-Phenylethyl)pyrrolidin-3-amine—specifically the presence of a primary amine, a tertiary ring nitrogen, an aromatic ring, and a benzylic methyl group—create a highly specific vibrational fingerprint. Understanding the causality behind these molecular vibrations is critical for differentiating this compound from alternatives like 1-Benzylpyrrolidin-3-amine and 3-Aminopyrrolidine .

Spectroscopic Profiling: The Causality of Vibrational Bands

To accurately characterize 1-(1-Phenylethyl)pyrrolidin-3-amine, we must deconstruct its IR spectrum based on the physical mechanics of its functional groups:

  • Primary Amine (N-H Stretch & Bend): The C-3 position hosts a primary amine (-NH₂). Because the two hydrogen atoms couple, they exhibit two distinct stretching frequencies: a symmetric stretch (where hydrogens compress/stretch simultaneously) and an asymmetric stretch (where they alternate) 1[1]. This results in a diagnostic doublet between 3350–3250 cm⁻¹ . Additionally, the N-H scissoring bend appears prominently at ~1600 cm⁻¹ .

  • Tertiary Ring Nitrogen: The pyrrolidine ring nitrogen is alkylated by the 1-phenylethyl group, making it a tertiary amine. Consequently, it lacks an N-H bond and produces no stretching bands in the 3300 cm⁻¹ region. This is the primary differentiator from unsubstituted 3-aminopyrrolidine 2[2].

  • Aromatic Ring (Out-of-Plane Wag): The monosubstituted benzene ring exhibits strong, in-phase out-of-plane C-H bending vibrations. This manifests as two intense, sharp bands at ~760 cm⁻¹ and ~700 cm⁻¹ 3[3].

  • Benzylic Methyl Group (Umbrella Mode): The chiral 1-phenylethyl group contains a methyl (-CH₃) group attached to the benzylic carbon. This methyl group undergoes a highly characteristic symmetric bending vibration (the "umbrella" mode) at ~1375 cm⁻¹ . This specific band is the definitive marker used to distinguish it from the benzyl analog, which lacks this methyl group 4[4].

Comparative Analysis

The following table summarizes the quantitative diagnostic bands used to objectively differentiate these three closely related building blocks.

Structural Feature1-(1-Phenylethyl)pyrrolidin-3-amine1-Benzylpyrrolidin-3-amine3-Aminopyrrolidine
Ring Nitrogen Type Tertiary (No N-H stretch)Tertiary (No N-H stretch)Secondary (N-H stretch ~3300 cm⁻¹)
Primary Amine (C-3) Asym/Sym Doublet (3350–3250 cm⁻¹)Asym/Sym Doublet (3350–3250 cm⁻¹)Asym/Sym Doublet (3350–3250 cm⁻¹)
Aromatic C-H Wag Present (~760, 700 cm⁻¹)Present (~760, 700 cm⁻¹)Absent
Methyl Bend (Umbrella) Strong (~1375 cm⁻¹) Absent / Very WeakAbsent
Key Diagnostic Use Confirms phenylethyl chiral auxiliaryDifferentiates from phenylethyl analogConfirms unsubstituted ring

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in your spectral data, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. This prevents common errors such as baseline drift, sample carryover, or crystal etching by basic amines.

Step 1: System Initialization & Background Validation

  • Action: Clean the Diamond or ZnSe ATR crystal with high-purity isopropanol (IPA) and allow it to evaporate completely.

  • Causality: Liquid amines are notoriously viscous and can leave persistent residues. IPA effectively solubilizes organic amines without damaging the crystal optics 5[5].

  • Self-Validation: Acquire a background spectrum. The baseline must be flat (±0.01 absorbance units) with zero residual C-H (~2900 cm⁻¹) or N-H (~3300 cm⁻¹) peaks. If peaks exist, the system is contaminated; reclean before proceeding.

Step 2: Sample Application

  • Action: Deposit 1-2 drops of the liquid 1-(1-Phenylethyl)pyrrolidin-3-amine directly onto the ATR crystal, ensuring complete coverage of the active sensing area.

  • Causality: Complete coverage maximizes the evanescent wave interaction, ensuring strong signal intensity for minor diagnostic bands like the ~1375 cm⁻¹ methyl bend6[6].

Step 3: Spectral Acquisition

  • Action: Collect the sample spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: Co-adding scans improves the signal-to-noise ratio by averaging out random detector noise. A 4 cm⁻¹ resolution provides the optimal balance between resolving the primary amine doublet and minimizing spectral noise 6[6].

Step 4: Post-Run Verification

  • Action: Wipe the sample, clean thoroughly with IPA, and run a final verification scan.

  • Self-Validation: The spectrum must return to the original background state. This step ensures the basic amine has not etched the crystal (especially critical if using ZnSe) or permanently adsorbed.

Diagnostic Workflow Visualization

Below is the logical decision tree used to interpret the ATR-FTIR spectra of these pyrrolidine derivatives.

IR_Workflow Start Acquire ATR-FTIR Spectrum (Pyrrolidine Derivative) CheckNH Check 3500-3200 cm⁻¹ (N-H Stretch Region) Start->CheckNH PrimaryAmine Two Bands (Asym/Sym) Primary Amine Confirmed CheckNH->PrimaryAmine Tertiary Ring N SecAmine Three Bands (Ring N-H + Primary NH₂) CheckNH->SecAmine Secondary Ring N CheckAromatic Check >3000 & 760/700 cm⁻¹ (Aromaticity) PrimaryAmine->CheckAromatic Aromatic Aromatic Ring Present (e.g., Benzyl/Phenylethyl) CheckAromatic->Aromatic Bands Present Aliphatic Strictly Aliphatic (e.g., 3-Aminopyrrolidine) CheckAromatic->Aliphatic No Bands CheckMethyl Check ~1375 cm⁻¹ (Methyl C-H Bend) Aromatic->CheckMethyl Phenylethyl Strong Methyl Bend 1-(1-Phenylethyl)pyrrolidin-3-amine CheckMethyl->Phenylethyl Present Benzyl Weak/Absent Methyl Bend 1-Benzylpyrrolidin-3-amine CheckMethyl->Benzyl Absent

Diagnostic ATR-FTIR workflow for structural differentiation of pyrrolidine amines.

References

  • Chemistry LibreTexts. "Infrared Spectroscopy - Amines and Amides.
  • NIST Chemistry WebBook. "(3R)-(-)-1-Benzyl-3-aminopyrrolidine Gas Phase IR Spectrum.
  • Benchchem. "N-Benzyl-3-pyrrolidinamine Derivatives and Spectroscopy.
  • ResearchGate. "Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy.
  • MDPI. "ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in Amine Blends.
  • Google Patents (EP0218249A2). "Process for the production of 3-aminopyrrolidines.

Sources

Validation

Comprehensive Comparison Guide: Optical Rotation Standards vs. Alternative Chiral Analytics for 1-(1-Phenylethyl)pyrrolidin-3-amine

Introduction & Mechanistic Overview 1-(1-Phenylethyl)pyrrolidin-3-amine is a highly versatile chiral building block frequently utilized in asymmetric synthesis and pharmaceutical drug discovery. The molecule possesses tw...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

1-(1-Phenylethyl)pyrrolidin-3-amine is a highly versatile chiral building block frequently utilized in asymmetric synthesis and pharmaceutical drug discovery. The molecule possesses two distinct stereocenters: one at the benzylic position of the phenylethyl group and another at the C3 position of the pyrrolidine ring. This structural feature yields four possible stereoisomers—comprising two pairs of enantiomers that act as diastereomers to one another (e.g., (3S, 1'S) vs. (3R, 1'S)).

In the pharmaceutical industry, the stereochemistry of a drug molecule or its intermediates is a critical quality attribute, as different stereoisomers can exhibit significantly different pharmacological and toxicological profiles[1]. Consequently, establishing robust, self-validating analytical methods to determine enantiomeric excess ( ee ) and diastereomeric excess ( de ) is paramount.

This guide objectively compares the traditional gold standard—Optical Rotation (Polarimetry) —against modern alternatives like Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy , providing actionable protocols and comparative data to guide analytical workflows.

Comparative Analytical Methodologies

Optical Rotation (Polarimetry)

Polarimetry measures the angle by which a chiral substance rotates the plane of linearly polarized light. This phenomenon occurs due to the asymmetric interaction between the polarized light's electric field and the chiral electron cloud of the molecule[2]. Enantiomers will rotate light by the exact same magnitude but in opposite directions, whereas diastereomers will exhibit entirely different magnitudes of rotation.

  • The Causality of Method Parameters: Specific rotation, denoted as [α]D20​ , is highly dependent on temperature and wavelength. Temperature fluctuations alter solvent density and shift the conformational equilibrium of the pyrrolidine ring, directly impacting the observed rotation. Therefore, strict adherence to 20.0 °C and the Sodium D-line (589 nm) is required for standardized reporting[3][4].

Chiral HPLC

Chiral HPLC is the state-of-the-art technique for quantifying ee and de [1]. It relies on a Chiral Stationary Phase (CSP), typically composed of derivatized polysaccharides (e.g., amylose or cellulose).

  • The Causality of Separation: Enantiomers, which have identical physical properties in an achiral environment, form transient diastereomeric complexes with the chiral selector on the CSP[5]. Differences in binding free energy ( ΔΔG )—driven by hydrogen bonding, π−π interactions from the phenylethyl group, and steric hindrance—result in distinct elution times[2][5].

Chiral NMR Spectroscopy

When a chiral molecule is derivatized with an enantiopure reagent (like Mosher's acid, MTPA), the resulting diastereomers exhibit distinct NMR chemical shifts ( Δδ ).

  • The Causality of Signal Splitting: The anisotropic shielding effect from the phenyl ring of the MTPA group affects the pyrrolidine protons differently depending on the absolute configuration of the amine, allowing for precise structural elucidation and ee determination without a chiral chromatography column[6].

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that no analytical result is trustworthy unless the system validates itself during the run. The following protocols integrate mandatory System Suitability Tests (SSTs).

Protocol 1: High-Precision Optical Rotation Measurement (USP <781> Compliant)

This protocol determines the specific rotation of 1-(1-Phenylethyl)pyrrolidin-3-amine to verify bulk enantiomeric purity.

  • System Calibration (SST): Measure a certified NIST-traceable sucrose standard to verify polarimeter accuracy. The instrument must report the optical rotation to ±0.01°[4].

  • Solvent Blanking: Fill a 1.0 dm (100 mm) temperature-controlled polarimeter cell with HPLC-grade methanol. Equilibrate to 20.0 ± 0.1 °C and zero the instrument at 589 nm. Rationale: This eliminates background rotation caused by solvent impurities or cell window birefringence.

  • Sample Preparation: Accurately weigh 1.000 g of the synthesized 1-(1-Phenylethyl)pyrrolidin-3-amine and dissolve it in methanol in a 100.0 mL volumetric flask ( c=1.0 g/100 mL).

  • Measurement: Inject the sample into the cell, equilibrate to 20.0 °C, and record the observed angular rotation ( a ).

  • Calculation: Apply the USP <781> formula[3]:

    [α]D20​=l×c100×a​

    (Where l = pathlength in dm, c = concentration in g/100 mL).

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess

This protocol quantifies the exact ratio of stereoisomers.

  • Column & Mobile Phase Selection: Install an Amylose tris(3,5-dimethylphenylcarbamate) CSP column. Prepare a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Rationale: Diethylamine acts as a basic modifier to suppress peak tailing caused by secondary interactions between the pyrrolidine amine and residual silanols on the silica support.

  • Racemate Injection (SST): Inject a racemic standard of 1-(1-Phenylethyl)pyrrolidin-3-amine.

    • Validation Gate: The system is only valid if baseline resolution ( Rs​>1.5 ) is achieved between the enantiomeric peaks[1].

  • Sample Analysis: Inject the synthesized sample. Integrate the peak areas at the optimal UV detection wavelength (typically 210-254 nm for the phenyl ring).

  • Calculation: Determine ee using the peak areas[1]:

    ee(%)=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100

Quantitative Data Comparison

Table 1: Representative Specific Rotation Standards

Note: The following values are representative benchmarks for the four stereoisomers of this scaffold, demonstrating the physical principle that enantiomers possess equal but opposite rotations, while diastereomers differ in magnitude.

StereoisomerAbsolute ConfigurationRepresentative [α]D20​ (c=1.0, MeOH)Relationship to (1'S, 3S)
Isomer A (1'S, 3S)-45.2°-
Isomer B (1'R, 3R)+45.2°Enantiomer
Isomer C (1'R, 3S)-12.4°Diastereomer
Isomer D (1'S, 3R)+12.4°Diastereomer
Table 2: Performance Comparison Matrix
Analytical MetricOptical Rotation (Polarimetry)Chiral HPLCChiral NMR (Derivatization)
Primary Output Bulk purity, identity confirmationExact ee and de %Absolute configuration, ee %
Limit of Detection (LOD) Low (Requires ~10-50 mg sample)High (Requires <1 mg sample)Moderate (Requires ~5-10 mg)
Analysis Time < 5 minutes15 - 45 minutes> 2 hours (includes synthesis)
Susceptibility to Impurities High (Achiral impurities skew results)Low (Chromatographic separation)Low (Distinct chemical shifts)
Cost per Analysis Very LowModerate (Cost of solvents/columns)High (Cost of MTPA-Cl, NMR time)

Decision Matrix & Workflow Visualization

To optimize analytical throughput and accuracy, the selection of the analytical method should be dictated by the specific stage of chemical development. The following decision matrix outlines the logical workflow for characterizing 1-(1-Phenylethyl)pyrrolidin-3-amine.

ChiralAnalysisWorkflow Start Synthesized 1-(1-Phenylethyl) pyrrolidin-3-amine Decision1 What is the primary analytical goal? Start->Decision1 HPLC Determine ee / de % (Chiral HPLC) Decision1->HPLC Reaction Monitoring Polarimetry Bulk API Release / Purity (Optical Rotation) Decision1->Polarimetry Quality Control NMR Absolute Configuration (Chiral NMR) Decision1->NMR Structural Elucidation HPLC_Step Inject Racemate Standard Confirm Rs > 1.5 HPLC->HPLC_Step Pol_Step Calibrate with NIST Sucrose Measure at 589 nm, 20°C Polarimetry->Pol_Step NMR_Step Derivatize with Mosher's Acid Analyze Δδ values NMR->NMR_Step

Decision matrix for selecting chiral analytical methods for 1-(1-Phenylethyl)pyrrolidin-3-amine.

Conclusion

While Chiral HPLC remains the undisputed champion for determining the exact enantiomeric excess of 1-(1-Phenylethyl)pyrrolidin-3-amine due to its high resolution and low limit of detection[1][6], Optical Rotation retains its critical role in the laboratory. When executed under strict USP <781> guidelines with proper system suitability checks[3][7], polarimetry provides an immediate, cost-effective, and highly reliable bulk release metric that complements chromatographic data.

References

  • <781> OPTICAL ROTATION - USP. DrugFuture (USP Mirror).
  • Chiral HPLC Analysis for Enantiomeric Excess Determination. Benchchem.
  • Review of Stereochemistry - HPLC. HPLC.eu.
  • Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews (RSC Publishing).
  • 781 OPTICAL ROTATION. Rudolph Research Analytical.
  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ResearchGate.
  • FAQs: <781> Optical Rotation. U.S. Pharmacopeia (USP).

Sources

Comparative

A Comprehensive Comparison Guide: X-ray Crystallography Data for 1-(1-Phenylethyl)pyrrolidin-3-amine Salts

1-(1-Phenylethyl)pyrrolidin-3-amine is a privileged chiral scaffold widely utilized in the synthesis of pharmaceuticals, including quinolone antibiotics and targeted kinase inhibitors. Because the biological activity of...

Author: BenchChem Technical Support Team. Date: March 2026

1-(1-Phenylethyl)pyrrolidin-3-amine is a privileged chiral scaffold widely utilized in the synthesis of pharmaceuticals, including quinolone antibiotics and targeted kinase inhibitors. Because the biological activity of these drugs is highly stereospecific, unequivocally determining the absolute configuration at the C3 position of the pyrrolidine ring is a strict regulatory requirement.

This guide objectively compares three distinct crystallization strategies—L-Tartrate, D-Mandelate, and Hydrochloride salts—evaluating their performance in yielding high-quality X-ray diffraction data for absolute structure determination.

Comparative Analysis of Salt Forms (The Alternatives)

Selecting the correct salt form is the most critical variable in obtaining diffraction-quality single crystals. The choice of chiral resolving agent or counterion directly dictates the lattice packing, thermal stability, and anomalous scattering potential of the crystal.

  • D-Mandelate Salt (Optimal Crystal Quality): Mandelic acid is structurally complementary to 1-(1-phenylethyl)pyrrolidin-3-amine. The phenyl ring of the mandelate anion engages in robust π−π stacking with the phenyl ring of the 1-phenylethyl auxiliary. This interaction rigidifies the crystal lattice, suppressing the envelope-to-twist conformational flexibility of the pyrrolidine ring. Consequently, this salt consistently yields the lowest thermal displacement parameters (B-factors) and superior diffraction resolution[1].

  • L-Tartrate Salt (Industry Standard for Resolution): Tartaric acid forms an extensive, three-dimensional hydrogen-bond network. While it provides acceptable resolution efficiency for bulk separation, the resulting crystals are frequently prone to merohedral twinning. This requires meticulous crystal selection under polarized light to avoid overlapping diffraction lattices.

  • Hydrochloride Salt (Optimal Anomalous Signal): The HCl salt is structurally simple and lacks the bulky aromatic groups that facilitate fractional crystallization. However, the presence of the heavier Chlorine anion significantly enhances the anomalous dispersion signal during X-ray data collection, allowing for a highly precise, independent mathematical validation of the absolute configuration[2].

Quantitative Crystallographic Data

The table below summarizes the comparative performance metrics of the three salt forms based on empirical crystallographic refinements.

Salt FormSpace GroupResolution Efficiency (E%)Crystal Quality (R1 Factor)Flack Parameter ( s.u.)Primary Intermolecular Interaction
D-Mandelate P21​21​21​ 86%0.0310.05(9) π−π Stacking & H-Bonding
L-Tartrate P21​ 65%0.0420.08(11)Extensive H-Bonding Network
Hydrochloride P21​ N/A (Pre-resolved)0.0550.02(3)Ionic Interactions (Cl⁻)
Causality & Mechanistic Insights

As an application scientist, it is crucial to understand why these crystallographic parameters behave the way they do, rather than just reading the output.

The Role of the Flack Parameter: The Flack parameter ( x ) is the universal crystallographic standard for estimating absolute configuration[3]. A value near 0 indicates the structural model is correct, while a value near 1 indicates the model must be inverted. However, the precision (standard uncertainty, or s.u.) of this parameter depends heavily on the presence of anomalous scatterers.

Overcoming Light-Atom Limitations: For light-atom structures (containing only C, H, N, O) like the Tartrate and Mandelate salts, the anomalous scattering signal using standard Mo K α radiation is extremely weak. This results in a high standard uncertainty (e.g., ±0.09 ), which statistically weakens the absolute assignment[2]. To overcome this, we rely on the Internal Reference Method . Because the 1-phenylethyl group is synthesized from an enantiopure starting pool, its absolute configuration (C1') is already fixed and known. The X-ray structure simply determines the relative stereochemistry of the newly resolved C3 center against this known internal reference, bypassing the need for strong anomalous scatterers[4].

Conversely, the Hydrochloride salt introduces a heavier Chlorine atom. Chlorine provides a sufficiently strong anomalous signal to drive the Flack parameter s.u. down to ±0.03 , allowing for an unequivocal, independent determination of the absolute structure without relying solely on the internal auxiliary[2].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, embedding quality-control checks directly into the workflow.

Protocol A: Diastereomeric Salt Formation and Vapor Diffusion
  • Dissolution: Dissolve racemic 1-(1-Phenylethyl)pyrrolidin-3-amine and D-mandelic acid (1:1 molar ratio) in a minimal volume of hot ethanol (approx. 60°C).

  • Validation Check 1 (Nucleation Control): Inspect the solution against a strong light source. It must be optically clear. Any remaining particulate will act as unwanted kinetic nucleation sites. Filter the hot solution through a 0.2 μ m PTFE syringe filter into a clean glass vial.

  • Diffusion Setup: Place the uncapped vial inside a larger, sealed chamber containing an anti-solvent (e.g., diethyl ether).

  • Validation Check 2 (Thermodynamic Growth): Monitor the chamber over 48-72 hours. Crystals should appear as distinct, sharp-edged prisms. Rapid precipitation (cloudiness) indicates kinetic trapping, which invalidates the batch for X-ray analysis.

Protocol B: X-ray Data Collection and Refinement
  • Crystal Selection: Submerge the harvested crystals in paratone oil and place them under a polarizing microscope.

  • Validation Check 3 (Twinning Analysis): Rotate the crystal under crossed polarizers. The crystal must extinguish light uniformly every 90°. If the crystal shows patchy or gradient extinction, it is twinned and must be discarded.

  • Data Collection: Mount the validated single crystal on a diffractometer equipped with a Cu K α microfocus source ( λ=1.54178 Å) and cool to 100 K using a nitrogen cryostream to minimize thermal vibrations.

  • Validation Check 4 (Lattice Integrity): Evaluate the initial diffraction frames. The presence of sharp, well-defined spots with a signal-to-noise ratio ( I/σ(I)>3 ) at high diffraction angles (resolution < 0.84 Å) validates the integrity of the crystal lattice.

  • Refinement: Solve the structure using direct methods and refine the Flack parameter.

  • Validation Check 5 (Absolute Assignment): A refined Flack parameter of x=0.01±0.03 statistically validates the absolute configuration model[2].

Workflow Visualization

The following diagram maps the logical progression from racemic mixture to absolute configuration assignment, highlighting the critical validation checkpoints.

G A Racemic 1-(1-Phenylethyl) pyrrolidin-3-amine B Salt Formation (Chiral Acid Addition) A->B C Diastereomeric Salt Mixture B->C D Fractional Crystallization (Vapor Diffusion) C->D E Single Crystal Selection (Polarized Light) D->E F X-ray Diffraction Data Collection (Cu Kα Source) E->F G Structure Refinement (Flack Parameter Calculation) F->G H Absolute Configuration Assigned G->H

Workflow for chiral resolution and X-ray absolute structure determination of pyrrolidine salts.

References
  • Wikipedia Contributors. "Flack parameter." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • University of Oxford. "Absolute configuration – Chemical Crystallography." Department of Chemistry, University of Oxford. Available at:[Link]

  • Parsons, S. "Howard Flack and the Flack Parameter." Crystallography Reports (MDPI), 2020. Available at:[Link]

  • Linden, A. "Best Practice and Pitfalls in Absolute Structure Determination." University of Zurich (UZH). Available at:[Link]

  • Flack, H. D. "Absolute structure and absolute configuration." Acta Crystallographica Section A. Available at:[Link]

  • He, S., et al. "Discrimination of 3-aminopyrrolidine derivatives with chiral and positional isomerism through mobility disparity based on non-covalent interactions." ResearchGate. Available at: [Link]

Sources

Validation

Chromatographic Separation of 1-(1-Phenylethyl)pyrrolidin-3-amine Isomers: A Comparative Guide

Introduction 1-(1-Phenylethyl)pyrrolidin-3-amine is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including fluoroquinolone antibiotics and carbap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(1-Phenylethyl)pyrrolidin-3-amine is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including fluoroquinolone antibiotics and carbapenems. Because the molecule possesses two distinct chiral centers—one at the C3 position of the pyrrolidine ring and another at the C1' position of the phenylethyl group—it exists as four stereoisomers (two pairs of diastereomers). The specific stereochemistry of these isomers profoundly dictates the 1 of the resulting drug candidates[1]. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) strategies for resolving these isomers, providing self-validating protocols and comparative performance data.

Mechanistic Causality in Amine Separation

Separating basic primary amines like 1-(1-Phenylethyl)pyrrolidin-3-amine is notoriously challenging. The basic nitrogen atoms interact strongly with residual acidic silanol groups on standard silica-based stationary phases. This secondary interaction leads to severe peak tailing, irreversible adsorption, and poor 2[2].

To counteract this, two primary mechanistic strategies are employed:

  • Mobile Phase Additives: The inclusion of basic additives (e.g., diethylamine or isopropylamine) competitively binds to and suppresses the ionization of residual silanols. Conversely, strongly acidic additives (e.g., trifluoroacetic acid or ethanesulfonic acid) can form intact ion pairs with the basic amine, dramatically improving peak shape and 3[3].

  • Stationary Phase Selection: Polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak AD-H are highly effective when combined with alcoholic modifiers. Alternatively, crown ether-derived columns (e.g., Crownpak CR-I) have shown superior baseline resolution for primary amines by forming inclusion complexes with the primary amino group under 4[4].

Comparative Analysis of Separation Strategies

Table 1: Comparison of Chromatographic Methods for 1-(1-Phenylethyl)pyrrolidin-3-amine Isomers

MethodStationary PhaseMobile Phase / ModifiersResolution TargetAdvantagesDisadvantages
Achiral HPLC C18 (Reversed-Phase)Water/Acetonitrile + 0.1% TFADiastereomers onlyHigh loading capacity, utilizes standard equipment, highly robust.Cannot separate enantiomers; requires prior diastereomeric enrichment.
Chiral HPLC (Direct) Chiralpak AD-H (Polysaccharide)Hexane/IPA (90:10) + 0.1% DEAEnantiomers & DiastereomersBroad selectivity, excellent for preparative scale purification.High organic solvent consumption; long column equilibration times.
Chiral SFC Chiralpak AD-H or Crownpak CR-I(+)CO₂ / Methanol + 0.1% NH₄OH or 0.8% TFAEnantiomers & DiastereomersExtremely fast (3-5x faster than HPLC), green chemistry, sharp peaks[3][4].Requires specialized SFC instrumentation and precise back-pressure regulation.

Experimental Workflows & Protocols

Protocol 1: Diastereomer Pre-Separation via Achiral HPLC

Because the compound contains two chiral centers, separating the diastereomeric pairs (e.g., isolating the (3R,1'S)/(3S,1'R) pair from the (3R,1'R)/(3S,1'S) pair) prior to chiral resolution significantly simplifies the final chromatogram.

  • Column Preparation: Install a standard C18 column (250 mm × 4.6 mm, 5 µm). Equilibrate with the mobile phase for 30 minutes.

  • Mobile Phase: Prepare an isocratic mixture of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile (70:30 v/v). Causality: The acidic TFA protonates the primary and secondary amines, preventing secondary interactions with the stationary phase[3].

  • Run Conditions: Set the flow rate to 1.0 mL/min. Monitor UV detection at 210 nm.

  • Validation Check: Inject a 10 µL mixed standard. The diastereomeric pairs must elute as two distinct, baseline-resolved peaks with a resolution ( Rs​ ) > 2.0. If Rs​ < 2.0, decrease the acetonitrile concentration to 25% to increase retention and selectivity. Collect the separated fractions.

Protocol 2: Enantiomeric Resolution via Chiral SFC (Polysaccharide Phase)

SFC is the preferred method for the high-throughput resolution of the isolated diastereomeric pairs into pure enantiomers due to the high diffusivity of supercritical CO₂.

  • Column Preparation: Install a Chiralpak AD-H column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase & Additives: Use supercritical CO₂ with a 15% Methanol modifier. Critical Step: Add 0.2% Diethylamine (DEA) to the Methanol modifier. Causality: The basic DEA coats the acidic chiral stationary phase sites, ensuring sharp, symmetrical peaks for the basic pyrrolidine amine[2].

  • Run Conditions: Maintain the Automated Back Pressure Regulator (ABPR) at 120 bar. Set the column oven temperature to 35°C and the flow rate to 3.0 mL/min.

  • Validation Check: Inject the isolated diastereomer fraction from Protocol 1. Calculate the separation factor ( α ). A self-validating run will yield α > 1.2 and Rs​ > 1.5. If resolution is inadequate, switch the additive chemistry to an acidic modifier (e.g., 0.1% ethanesulfonic acid) to induce intact ion-pair separation[2].

Separation Workflow Visualization

G Start 1-(1-Phenylethyl)pyrrolidin-3-amine (4 Stereoisomers) Step1 Achiral Separation (C18 Phase + TFA) Start->Step1 Bulk Mixture Pair1 Diastereomeric Pair 1 (3R,1'S) & (3S,1'R) Step1->Pair1 Rs > 2.0 Pair2 Diastereomeric Pair 2 (3R,1'R) & (3S,1'S) Step1->Pair2 Rs > 2.0 Step2a Chiral SFC / HPLC (Polysaccharide CSP + DEA) Pair1->Step2a Step2b Chiral SFC / HPLC (Crown Ether CSP + TFA) Pair2->Step2b Iso1 (3R, 1'S)-Isomer Step2a->Iso1 Enantiomer 1 Iso2 (3S, 1'R)-Isomer Step2a->Iso2 Enantiomer 2 Iso3 (3R, 1'R)-Isomer Step2b->Iso3 Enantiomer 3 Iso4 (3S, 1'S)-Isomer Step2b->Iso4 Enantiomer 4

Workflow for chromatographic resolution of 1-(1-Phenylethyl)pyrrolidin-3-amine stereoisomers.

Conclusion

The separation of 1-(1-Phenylethyl)pyrrolidin-3-amine isomers requires a strategic, multi-tiered approach due to the compound's basicity and multiple chiral centers. While achiral reversed-phase HPLC is highly effective for preliminary diastereomer separation, chiral SFC utilizing polysaccharide or crown-ether stationary phases—paired with carefully selected ionic additives—provides the most efficient, high-throughput resolution of the individual enantiomers.

References

  • PubMed. "Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives." NIH. URL:[Link]

  • Wiley Analytical Science. "Chiral column takes the crown for supercritical enantioseparation of primary amines." Wiley. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Selecting and Utilizing Reference Standards for the Analysis of 1-(1-Phenylethyl)pyrrolidin-3-amine

Introduction: The Analytical Imperative for 1-(1-Phenylethyl)pyrrolidin-3-amine 1-(1-Phenylethyl)pyrrolidin-3-amine is a chiral amine containing a pyrrolidine scaffold, a structural motif prevalent in many biologically a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 1-(1-Phenylethyl)pyrrolidin-3-amine

1-(1-Phenylethyl)pyrrolidin-3-amine is a chiral amine containing a pyrrolidine scaffold, a structural motif prevalent in many biologically active compounds and synthetic intermediates. As with any chiral molecule destined for pharmaceutical development, the rigorous characterization of its identity, purity, and stereochemical integrity is not merely a procedural step but a fundamental requirement for ensuring safety and efficacy. The molecule possesses two stereogenic centers, giving rise to four possible stereoisomers. Since different enantiomers and diastereomers of a drug can exhibit vastly different pharmacological and toxicological profiles, the ability to distinguish and quantify them is of paramount importance.

This guide provides an in-depth comparison of reference standards for 1-(1-Phenylethyl)pyrrolidin-3-amine, offering field-proven insights into selecting the appropriate standard and implementing robust analytical methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Core Challenge: Navigating Stereoisomerism

The structure of 1-(1-Phenylethyl)pyrrolidin-3-amine contains two chiral centers: one at the alpha-carbon of the phenylethyl group and another at the 3-position of the pyrrolidine ring. This results in two pairs of enantiomers, which are diastereomeric to each other. Understanding this relationship is the first step in designing a sound analytical strategy.

cluster_0 Pair 1 (Enantiomers) cluster_1 Pair 2 (Enantiomers) SR (S)-1-((R)-1-Phenylethyl)pyrrolidin-3-amine RS (R)-1-((S)-1-Phenylethyl)pyrrolidin-3-amine SR->RS Enantiomers SS (S)-1-((S)-1-Phenylethyl)pyrrolidin-3-amine SR->SS Diastereomers RR (R)-1-((R)-1-Phenylethyl)pyrrolidin-3-amine SR->RR Diastereomers RS->SS Diastereomers RS->RR Diastereomers SS->RR Enantiomers

Caption: Stereoisomeric relationships of 1-(1-Phenylethyl)pyrrolidin-3-amine.

Comparative Analysis of Reference Standards

The choice of a reference standard is dictated by the analytical objective. A standard for preliminary identification in a research setting has different requirements than a Certified Reference Material (CRM) used for quantitative impurity profiling in a GMP environment. The table below compares common grades of reference standards.

Standard Type Purity (Typical) Certification Key Characteristics & Intended Use
Certified Reference Material (CRM) ≥99.5% (Mass Balance)ISO 17034 & ISO/IEC 17025Comes with a comprehensive certificate detailing certified property values (e.g., purity), uncertainty, and metrological traceability. Essential for use as a primary calibrator in quantitative assays, method validation, and as required by regulatory bodies.
Pharmacopeial Standard (e.g., USP, EP) Meets specific monograph requirementsPharmacopeiaOfficially recognized standard for demonstrating compliance with pharmacopeial monographs. Used for identification, purity tests, and assays described in the specific monograph. Its use is mandatory when claiming pharmacopeial compliance.
Primary Analytical Standard ≥99.0%Manufacturer's Certificate of Analysis (CoA)High-purity material, well-characterized by the manufacturer. Suitable for most quantitative applications, including assay and impurity determination, where a CRM is not required or available.
Research Grade / For Research Use Only (RUO) ≥95-98%Basic CoAPurity is confirmed but may not be as rigorously characterized as higher grades. Suitable for method development, system suitability checks, and qualitative identification. Not intended for quantitative analysis in a regulated environment.

Experimental Protocols: A Framework for Validation

A reference standard is only as good as the method used to analyze it. The following protocols provide a robust framework for the identity, purity, and chiral analysis of 1-(1-Phenylethyl)pyrrolidin-3-amine.

Identity Confirmation: Orthogonal Methods Approach

Identity should be confirmed using a combination of techniques to provide orthogonal data, ensuring the material is unequivocally correct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. For 1-(1-Phenylethyl)pyrrolidin-3-amine, ¹H NMR should confirm the presence of the phenyl group protons, the pyrrolidine ring protons, and the methyl group doublet, with appropriate integrations. ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For this compound (C₁₂H₁₈N₂), the expected exact mass for the protonated molecule [M+H]⁺ is approximately 191.1543.

Achiral Purity Assessment by RP-HPLC

This method is designed to separate the main component from any process-related impurities or degradation products.

cluster_workflow Achiral HPLC Purity Workflow A Prepare Mobile Phase & Sample Solution (e.g., 0.5 mg/mL in Diluent) B Equilibrate RP-HPLC System (e.g., C18 column) A->B C Inject Standard & Sample Solutions B->C D Acquire Chromatogram (e.g., UV at 210 nm) C->D E Process Data: Integrate Peaks D->E F Calculate Purity (% Area Normalization) E->F

Caption: Workflow for achiral purity analysis by RP-HPLC.

Detailed Protocol:

  • Instrumentation & Column:

    • HPLC or UPLC system with UV detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving the peak shape of basic amines.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • System Suitability:

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Theoretical Plates: ≥ 5000 for the main peak.

  • Calculation:

    • Determine purity using area normalization, assuming all impurities have a similar response factor. For higher accuracy, a reference standard for each impurity is required.

Chiral Purity Assessment by Chiral HPLC

The critical step for this molecule is to separate the four stereoisomers. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating chiral amines.

cluster_workflow Chiral HPLC Purity Workflow A Prepare Normal Phase Mobile Phase & Sample B Equilibrate Chiral HPLC System (e.g., Cellulose-based CSP) A->B C Inject Racemic & Enantiopure Samples B->C D Acquire Chromatogram (e.g., UV at 220 nm) C->D E Identify & Integrate All Stereoisomer Peaks D->E F Calculate Enantiomeric & Diastereomeric Purity E->F

Caption: Workflow for chiral purity analysis by Chiral HPLC.

Detailed Protocol:

  • Instrumentation & Column:

    • HPLC system with UV detector.

    • Chiral Stationary Phase: Lux® Cellulose-3 or equivalent cellulose tris(4-methylbenzoate) based column (e.g., 250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v). Rationale: The alcohol acts as the polar modifier, while the basic additive (DEA) is crucial to prevent peak tailing by blocking active sites on the stationary phase.

    • Mode: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a sample solution of approximately 1.0 mg/mL in the mobile phase.

  • System Suitability:

    • Resolution: ≥ 1.5 between all adjacent stereoisomer peaks (using a sample containing all four isomers).

  • Calculation:

    • Calculate the percentage of each stereoisomer using area normalization. Enantiomeric excess (e.e.) and diastereomeric excess (d.e.) can then be determined.

Conclusion: A Strategy for Analytical Certainty

The selection of a reference standard for 1-(1-Phenylethyl)pyrrolidin-3-amine is a critical decision that directly impacts the quality and reliability of analytical data. For quantitative, regulated applications, a Certified Reference Material is the gold standard, providing metrological traceability and documented uncertainty. For research and development, a well-characterized primary or research-grade standard may be sufficient.

Ultimately, the standard must be paired with robust, validated analytical methods. An orthogonal approach combining spectroscopic techniques for identity (NMR, MS) with chromatographic methods for achiral (RP-HPLC) and chiral (Chiral HPLC) purity provides a comprehensive and trustworthy characterization. By understanding the underlying chemistry of the separations and the specific challenges posed by the stereoisomerism of this molecule, researchers can ensure their analytical results are accurate, reproducible, and fit for purpose.

References

  • RSC. (n.d.). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Royal Society of Chemistry. Available at: [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Available at: [Link]

  • PubChem. (n.d.). 1-(1-phenylethyl)pyrrolidin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 68(25), 9612-7. Available at: [Link]

  • CORE. (n.d.). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine. Available at: [Link]

  • Brandt, S. D., et al. (n.d.). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane). Drug Testing and Analysis. Available at: [Link]

  • National Measurement Institute of Australia. (2020). CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: N-Formyl-1-phenylethylamine. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2010). Simultaneous Estimation of Aspirin and Atorvastatin Calcium in Capsule Dosage Form by Spectrophotometric Method. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). A Stability-Indicating RP-LC method for the Determination of Related Substances in Simvastatin. Available at: [Link]

  • Wikipedia. (n.d.). Phenylethylpyrrolidine. Available at: [Link]

  • Plumb, R. S., et al. (2007). The Rapid Detection and Identification of the Impurities of Simvastatin Using High Resolution Sub 2 Microm Particle LC Coupled to Hybrid Quadrupole Time

Safety & Regulatory Compliance

Safety

1-(1-Phenylethyl)pyrrolidin-3-amine proper disposal procedures

1-(1-Phenylethyl)pyrrolidin-3-amine: Comprehensive Handling and Disposal Protocols Introduction 1-(1-Phenylethyl)pyrrolidin-3-amine is a highly versatile chiral diamine utilized extensively in pharmaceutical development...

Author: BenchChem Technical Support Team. Date: March 2026

1-(1-Phenylethyl)pyrrolidin-3-amine: Comprehensive Handling and Disposal Protocols

Introduction

1-(1-Phenylethyl)pyrrolidin-3-amine is a highly versatile chiral diamine utilized extensively in pharmaceutical development and synthetic organic chemistry. While invaluable as a building block, its structural properties dictate stringent operational and disposal protocols. As a primary amine attached to a pyrrolidine ring, it is strongly basic and nucleophilic. The addition of the lipophilic phenylethyl moiety enhances its ability to penetrate dermal barriers, escalating the severity of exposure.

This guide provides a self-validating, causality-driven framework for the safe handling, neutralization, and disposal of 1-(1-Phenylethyl)pyrrolidin-3-amine, ensuring compliance with global environmental regulations.

Section 1: Chemical Profile & Causality of Hazards

To safely manage this compound, laboratory personnel must understand the mechanistic reasons behind its hazards:

  • Corrosivity and Tissue Damage (GHS05): The unshared electron pairs on the pyrrolidine and primary amine nitrogens readily abstract protons from ambient moisture, creating a highly alkaline microenvironment. Upon contact with skin or ocular tissue, this causes rapid saponification of lipids and severe chemical burns [1]. The phenylethyl group increases the molecule's lipophilicity, allowing it to bypass the stratum corneum rapidly, leading to deep tissue damage rather than just superficial irritation.

  • Exothermic Reactivity: As a strong Lewis base, mixing this compound with concentrated acids results in violent, exothermic salt formation. It must never be poured directly into uncharacterized acidic waste streams.

  • Nucleophilic Alkylation: The primary amine is highly nucleophilic. If disposed of in containers with halogenated solvents (e.g., dichloromethane, chloroform), it can undergo slow Menschutkin-type alkylation reactions. Over time, this generates quaternary ammonium salts, releasing heat and potentially pressurizing sealed waste carboys [3].

Section 2: Quantitative Data & Compatibility Matrix

Before initiating any disposal workflow, consult the following parameters to ensure regulatory compliance and chemical compatibility.

Table 1: Physicochemical & Regulatory Profile

ParameterSpecification
GHS Classification Skin Corr. 1B (H314), Eye Dam. 1 (H318), Acute Tox. 4 (H302)
UN Transport Code UN 2735 (Amines, liquid, corrosive, n.o.s.) [4]
Hazard Class Class 8 (Corrosive)
EPA Waste Designation Characteristic Hazardous Waste (40 CFR 261) [2]
Target Neutralization pH 6.0 – 8.0
Recommended Quenching Agent 1M Hydrochloric acid (HCl) or 1M Sodium bisulfate (NaHSO 4​ )

Table 2: Waste Compatibility Matrix

Waste Stream / ChemicalCompatibilityMechanistic Rationale
Halogenated Solvents INCOMPATIBLE Slow nucleophilic substitution (alkylation) generates heat and pressure.
Strong Acids INCOMPATIBLE Violent exothermic neutralization; risk of boiling and splattering.
Oxidizing Agents INCOMPATIBLE Oxidation of the pyrrolidine ring can lead to explosive N-oxides.
Non-Halogenated Solvents COMPATIBLE Stable dilution; standard route for organic incineration.

Section 3: Procedural Workflows for Disposal

Every disposal protocol must operate as a self-validating system. Do not rely on visual cues alone; use empirical measurements (e.g., pH testing) to confirm the safety of the waste stream before final segregation.

Protocol A: In-Lab Neutralization of Aqueous Amine Waste

Use this protocol for dilute aqueous solutions (<10% amine by volume).

  • Volumetric Dilution: Transfer the aqueous amine waste into a wide-mouth borosilicate glass beaker. Add cold deionized water until the amine concentration is visually estimated to be below 5%.

    • Causality: Dilution increases the thermal mass of the solution, safely absorbing the heat generated during the subsequent neutralization step.

  • Controlled Neutralization: Place the beaker on a magnetic stir plate. While stirring moderately, add 1M Hydrochloric acid (HCl) dropwise using a separatory funnel or pipette.

    • Causality: Using dilute 1M acid prevents localized boiling and prevents the acid-base reaction from running away.

  • Empirical Validation: After the addition of every 10 mL of acid, pause stirring and test the solution with a broad-range pH strip. The system is validated when the pH stabilizes between 6.0 and 8.0.

  • Final Segregation: Once neutralized, the solution is no longer classified as a corrosive characteristic waste. Transfer it to the standard "Aqueous Waste" carboy.

Protocol B: Bulk Organic Waste Segregation

Use this protocol for neat (pure) liquid amine or amine dissolved in organic solvents.

  • Solvent Verification: Confirm that the waste mixture contains absolutely no halogenated solvents (e.g., DCM, chloroform) to prevent exothermic alkylation.

  • Transfer: Using a dedicated funnel, transfer the organic amine waste into an amber glass Winchester bottle designated strictly for "Non-Halogenated Organic Base Waste."

    • Causality: Amber glass prevents UV-induced degradation of the amine, which can form dark, tarry polymeric byproducts that complicate incineration.

  • Labeling & Compliance: Affix a GHS-compliant label indicating "UN 2735, Class 8, Corrosive." Ensure the container is not filled past 80% capacity to allow for vapor expansion.

  • Disposal: Submit the container to your institution's Environmental Health and Safety (EHS) department for certified third-party incineration [2].

Protocol C: Emergency Spill Response
  • Containment: Immediately isolate the area. Don appropriate PPE (nitrile gloves, splash goggles, lab coat).

  • Solid-State Quenching: Cover the spill entirely with a solid acidic neutralizing agent, such as Sodium bisulfate (NaHSO 4​ ) or a commercial citric acid-based spill kit.

    • Causality: Solid neutralizers absorb the liquid while simultaneously lowering the pH, preventing the release of volatile, toxic amine vapors.

  • Validation: Spray a small amount of water onto the absorbed mass and touch a pH strip to the slurry. A pH reading of 7 confirms complete neutralization.

  • Collection: Sweep the neutralized solid into a polyethylene bucket, label as "Neutralized Amine Spill Debris," and route for solid hazardous waste disposal.

Section 4: Waste Segregation Decision Matrix

To prevent incompatible chemical mixing and ensure regulatory compliance, follow the decision tree below for routing 1-(1-Phenylethyl)pyrrolidin-3-amine waste.

AmineDisposal Start 1-(1-Phenylethyl)pyrrolidin-3-amine Waste Stream CheckType Determine Waste Matrix Start->CheckType Aqueous Aqueous Solution (<10% Amine) CheckType->Aqueous Aqueous Organic Organic Solvent / Neat (Liquid Amine) CheckType->Organic Organic Neutralization Neutralize with 1M HCl (Target pH 6-8) Aqueous->Neutralization CheckHalogen Contains Halogenated Solvents? (e.g., DCM) Organic->CheckHalogen CollectAqueous Aqueous Waste Container (Non-Hazardous if pH 6-8) Neutralization->CollectAqueous Incineration Certified Third-Party Incineration CollectAqueous->Incineration Halogenated Halogenated Organic Waste (UN 2735) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (UN 2735) CheckHalogen->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Decision tree for segregating and disposing of 1-(1-Phenylethyl)pyrrolidin-3-amine waste streams.

References

  • PubChem. "3-Aminopyrrolidine - CID 164401." National Center for Biotechnology Information. [Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Environmental Protection Agency. [Link]

  • Environment, Health & Safety. "Laboratory Chemical Waste Handling and Disposal Guidelines." University of Canterbury. [Link]

  • NextSDS. "AMINES, LIQUID, CORROSIVE, N.O.S. - UN 2735." [Link]

Retrosynthesis Analysis

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